5-Amino-3-methylisoxazole-4-carbonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGKLXAHRZZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308170 | |
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35261-01-9 | |
| Record name | 35261-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole-4-carbonitrile (CAS No. 35261-01-9), a heterocyclic organic compound with significant potential in various scientific and industrial applications. This document details its chemical and physical properties, a validated synthesis protocol, and discusses its known and potential applications based on current scientific literature.
Core Chemical Information
This compound is a versatile chemical building block characterized by an isoxazole ring substituted with amino, methyl, and cyano functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 35261-01-9 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol [1] |
| IUPAC Name | 5-amino-3-methyl-1,2-oxazole-4-carbonitrile |
| Synonyms | 5-Amino-4-cyano-3-methylisoxazole[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 227-230°C[1][2][3][4] |
| Boiling Point | 347.4 °C at 760 mmHg (Predicted)[1][3][4] |
| Density | 1.30 g/cm³ (Predicted)[1][3][4] |
| Flash Point | 163.9 °C[1] |
| Appearance | White to light yellow solid[2] |
| Storage Temperature | 2-8°C[1][2] |
| Vapor Pressure | 5.41E-05 mmHg at 25°C[1] |
| Refractive Index | 1.544 (Predicted)[1] |
Synthesis Protocol
A reliable method for the synthesis of this compound has been documented, providing a clear pathway for its laboratory preparation.
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride
-
10% Sodium hydroxide solution
-
(1-Ethoxyethylidene)malononitrile
-
Ice
-
Aqueous ethanol
Procedure: [5]
-
A solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) is prepared in 80 ml of 10% sodium hydroxide.
-
(1-Ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) is added dropwise to the solution under vigorous stirring, maintaining the temperature at 323 K (50°C).
-
The temperature is carefully controlled and kept below 323 K during the addition, using small amounts of ice if necessary.
-
After the addition is complete, the mixture is stirred for an additional 1.5 hours at approximately 293 K (20°C).
-
The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
Single crystals suitable for analysis can be obtained by slow evaporation from an aqueous ethanol solution at room temperature.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively detailed in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.
General Biological Context
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, antibacterial, antidepressant, and anticonvulsant properties.[5] This broad spectrum of activity makes the isoxazole class a subject of significant interest in drug discovery and development.[6]
Potential Applications
Based on its structural features and the activities of related compounds, this compound is recognized as a compound of interest with potential therapeutic applications.[1]
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various pharmaceuticals, where its functional groups can be modified to create diverse molecular frameworks.[1]
-
Medicinal Chemistry: The compound is a subject of interest for its potential biological activities, with the possibility of modulating pharmacological properties like potency and selectivity in drug candidates.[1]
-
Agrochemical Industry: It can be used as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides.[1]
-
Materials Science: Its chemical properties and reactivity allow for its use in the development of new materials, including polymers and coatings.[1]
Studies on closely related analogues, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, have shown immunomodulatory activities in vitro, suggesting that this class of compounds can influence cellular immune responses.[7][8] However, direct experimental data on the biological targets or signaling pathways of the title carbonitrile compound are not yet available.
Logical Relationship of Application Areas
Caption: The central role of the title compound as a versatile building block for various scientific fields.
Safety and Handling
For safe laboratory use, it is crucial to adhere to the recommended safety protocols for this compound.
Table 3: Hazard Information
| Hazard Class | Code(s) | Description |
| GHS Hazard Codes | Xi, Xn | Irritant, Harmful[1] |
| Risk Statements | 36/37/38-22 | Irritating to eyes, respiratory system and skin. Harmful if swallowed.[1] |
| Safety Statements | 26-36/37/39 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1] |
| RIDADR | 3439 | A code used for the transport of dangerous goods.[1] |
Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE | 35261-01-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE CAS#: 35261-01-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 5-Amino-3-methylisoxazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences from simple, readily available precursors and proceeds through a key intermediate, (1-ethoxyethylidene)malononitrile. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is achieved via a two-step process:
-
Formation of the Key Intermediate: The synthesis begins with the reaction of malononitrile and triethyl orthoacetate to form (1-ethoxyethylidene)malononitrile. This reaction is a classic example of the condensation of an active methylene compound with an orthoester.
-
Heterocyclic Ring Formation: The intermediate, (1-ethoxyethylidene)malononitrile, undergoes a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.
This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.
Experimental Protocols
Synthesis of (1-ethoxyethylidene)malononitrile (Intermediate)
While a specific, detailed experimental protocol for this reaction was not found in the immediate literature search, a general procedure based on the known reactivity of orthoesters with active methylene compounds is provided below. Optimization of reaction conditions may be required to achieve optimal yields.
Procedure:
A mixture of malononitrile (1.0 eq.) and triethyl orthoacetate (1.1 to 1.5 eq.) is heated, typically in the range of 100-140 °C, with or without a catalytic amount of a weak acid or base. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The ethanol generated during the reaction is continuously removed to drive the equilibrium towards the product. Upon completion, the excess triethyl orthoacetate is removed under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Synthesis of this compound
A detailed and verified experimental protocol for the synthesis of the target compound from (1-ethoxyethylidene)malononitrile is available.[1]
Procedure:
To a solution of hydroxylamine hydrochloride (0.2 mol, 13.9 g) in 10% aqueous sodium hydroxide (80 ml), (1-ethoxyethylidene)malononitrile (0.2 mol, 27.23 g) is added dropwise under vigorous stirring at 50 °C (323 K). The temperature should be carefully maintained below 50 °C during the addition. After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at approximately 20 °C (293 K). The resulting solid precipitate is then collected by filtration and washed with water. The pure product can be obtained by recrystallization from aqueous ethanol.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from (1-ethoxyethylidene)malononitrile.
| Parameter | Value | Reference |
| Reactants | ||
| (1-ethoxyethylidene)malononitrile | 0.2 mol (27.23 g) | [1] |
| Hydroxylamine Hydrochloride | 0.2 mol (13.9 g) | [1] |
| Sodium Hydroxide (10% aq. solution) | 80 ml | [1] |
| Reaction Conditions | ||
| Temperature | 50 °C (addition), then 20 °C | [1] |
| Reaction Time | 1.5 hours (after addition) | [1] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₅H₅N₃O | [1] |
| Molecular Weight | 123.12 g/mol | [1] |
| Yield | Not explicitly stated, but implied to be high | |
| Appearance | Solid | [1] |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Spectroscopic and Structural Characterization of 5-Amino-3-methylisoxazole-4-carbonitrile: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Amino-3-methylisoxazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. A generalized workflow for the spectroscopic analysis of synthesized compounds is also provided.
Spectroscopic Data
While a complete, publicly available dataset for this compound is limited, data for the structurally analogous compound, 5-Amino-3-phenylisoxazole-4-carbonitrile, offers valuable insights into the expected spectroscopic characteristics. The molecular formula for this compound is C₅H₅N₃O, with a molecular weight of 123.11 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR data for the analogous compound, 5-Amino-3-phenylisoxazole-4-carbonitrile.[2]
Table 1: ¹H NMR Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.224 | s | 2H | NH₂ |
| 7.884 | d, J = 7.6 Hz | 2H | Ar-H |
| 7.124 | d, J = 8.8 Hz | 2H | Ar-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]
| Chemical Shift (δ) ppm | Assignment |
| 166.98 | C=N (isoxazole) |
| 162.18 | C-NH₂ |
| 132.35 | Ar-C |
| 125.66 | Ar-CH |
| 119.08 | Ar-CH |
| 116.78 | C≡N |
| 113.36 | Ar-C |
| 76.07 | C-CN |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy Data
The IR spectrum of 5-Amino-3-phenylisoxazole-4-carbonitrile shows characteristic absorption bands corresponding to its functional groups.[2]
Table 3: IR Absorption Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3512, 3405, 3341 | N-H stretching (Amino group) |
| 2223 | C≡N stretching (Nitrile) |
| 1615 | C=N stretching (Isoxazole ring) |
| 1267 | C-O stretching |
Mass Spectrometry (MS) Data
The molecular weight of this compound has been determined to be 123.11 g/mol .[1] For the analogous 5-Amino-3-phenylisoxazole-4-carbonitrile, the molecular ion peak [M+] was observed at m/z 185.28.[2]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z |
| This compound | C₅H₅N₃O | 123.11[1] | Not available |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | C₁₀H₇N₃O | 185.18 | 185.28 [M+][2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of isoxazole derivatives, based on methodologies reported in the literature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker FT-NMR Ultra Shield-400 spectrometer at 400 MHz and 100 MHz, respectively.[2] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
FT-IR spectra were obtained using a Bruker Tensor-27 FT-IR spectrometer.[2] Samples were prepared as KBr pellets. The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were recorded on a liquid chromatography-mass spectrometry (LC-MS) system. The analysis provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-3-methylisoxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its synthetic pathway and potential biological relevance.
Core Physical and Chemical Properties
This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms.[1] These structures are of significant interest due to their presence in various biologically active molecules and approved drugs.[2] The properties of the title compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O | [3] |
| Molecular Weight | 123.11 g/mol | [3][4] |
| CAS Number | 35261-01-9 | [3] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Purity | Typically ≥95% | [3] |
| Storage | Room temperature | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete spectral dataset for this specific molecule is not publicly available, data from closely related analogs provide expected spectral regions.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring, the methyl group, and the nitrile group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile, and C=N and C-O stretching of the isoxazole ring.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[4] |
Experimental Protocols
The synthesis of this compound can be achieved through a one-pot multicomponent reaction, a methodology celebrated for its efficiency and atom economy. The following protocol is adapted from the synthesis of analogous 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[1]
One-Pot Synthesis of this compound
Materials:
-
Malononitrile
-
Acetaldehyde (in place of a substituted aryl aldehyde)
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulfate (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1 mmol), acetaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).
-
Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the mixture with a solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthetic Pathway and Biological Context
The following diagrams illustrate the synthetic workflow and the broader biological relevance of isoxazole derivatives.
Caption: Synthetic workflow for this compound.
Caption: Potential biological activities of isoxazole derivatives.
Biological Significance and Applications
Isoxazole derivatives are recognized for a wide array of biological activities, making them valuable scaffolds in drug discovery.[1] These activities include antimicrobial, anti-inflammatory, anti-cancer, analgesic, anti-HIV, and anti-Alzheimer's properties.[1][2][5] The specific biological profile of this compound warrants further investigation, but its structural motifs suggest potential for development as a therapeutic agent. The amino and nitrile functionalities also present opportunities for further chemical modification to explore structure-activity relationships. The compound is also noted as a building block for protein degraders.[3]
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 5-Amino-3-methylisoxazole-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the core molecule, explores the reactivity of its 5-amino group, and provides experimental protocols for key transformations. The unique electronic properties of the isoxazole ring impart a nuanced reactivity to the amino group, which is discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-containing compounds.
Introduction
This compound is a key heterocyclic compound with a broad spectrum of applications in the development of new therapeutic agents and functional materials.[1] The isoxazole scaffold is present in numerous FDA-approved drugs, highlighting its significance as a privileged structure in drug discovery.[2] The reactivity of the substituents on the isoxazole ring, particularly the 5-amino group, is of paramount importance for the synthesis of diverse derivatives with tailored biological activities. This guide focuses specifically on the chemical behavior of this amino group, providing insights into its nucleophilicity and participation in various chemical transformations.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a one-pot multicomponent reaction. This approach offers several advantages, including high yields, short reaction times, and the use of readily available starting materials.[3]
General Experimental Protocol: One-Pot Multicomponent Synthesis
A mixture of malononitrile (1 mmol), an appropriate aldehyde or ketone (in this case, acetaldehyde or its equivalent) (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in a suitable solvent such as ethanol or isopropyl alcohol (30 mL) in a round-bottom flask equipped with a magnetic stirrer. A catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol), is slowly added to the reaction mixture. The mixture is then stirred vigorously at reflux for a specified period (typically 5 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, neutralized with a sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated under vacuum to yield the desired this compound.[3]
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Reactivity of the 5-Amino Group
The amino group at the 5-position of the isoxazole ring exhibits a nuanced reactivity that is influenced by the electronic nature of the heterocyclic system. The nitrogen atom of the amino group possesses sp2 character, and the isoxazole ring is essentially planar.[4] This suggests a delocalization of the nitrogen lone pair into the ring, which reduces its nucleophilicity compared to a typical primary amine.
Reduced Nucleophilicity: A Note on Acylation
Studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group is unreactive towards acylation with Fmoc-Cl under standard peptide coupling conditions.[2] This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the isoxazole ring, giving the amino group a partial imine character.[2] This property can be advantageous in synthetic strategies where selective functionalization of other parts of the molecule is desired without protecting the 5-amino group.
Condensation Reactions: Schiff Base Formation
Despite its reduced nucleophilicity, the 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for the further derivatization of the molecule.
A methanolic solution of a substituted salicylaldehyde (0.01 mol) is added dropwise to a methanolic solution of this compound (0.01 mol). The mixture is refluxed on a water bath for 2 hours. After cooling to room temperature, the resulting solid product is filtered and recrystallized from methanol to yield the pure Schiff base.
Cyclocondensation Reactions
The amino and cyano groups in this compound are suitably positioned to participate in cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions are of great interest in drug discovery for the generation of novel scaffolds.
The reaction of 5-amino-3-substituted-isoxazole-4-carbonitriles with hydrazines provides a direct route to the synthesis of pyrazolo[3,4-d]isoxazole derivatives.
A mixture of this compound and a substituted hydrazine is heated in a suitable solvent, such as ethanol or acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.
Reactions with Dimethylformamide-Dimethylacetal (DMF-DMA)
The amino group can react with DMF-DMA to form an amidine intermediate. This intermediate is a versatile synthon for the construction of various fused heterocyclic systems. The reaction of N,N'-dimethylformamide dimethyl acetal (DMFDMA) with compounds containing active methylene and amino groups can lead to the formation of enamines and amidines, which are valuable precursors in heterocyclic synthesis.[5][6]
Reactions with α-Diazocarbonyl Compounds
The reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can proceed via two distinct, catalyst-dependent pathways: a Wolff rearrangement or an N-H insertion.[7][8]
-
Thermal Conditions (Wolff Rearrangement): In the absence of a metal catalyst, thermal decomposition of the α-diazocarbonyl compound leads to a Wolff rearrangement, and the resulting ketene is trapped by the 5-aminoisoxazole to form N-isoxazole amides.[7]
-
Rhodium Catalysis (N-H Insertion): In the presence of a rhodium catalyst, such as Rh2(Oct)4, the reaction proceeds via the formation of a rhodium carbene, which then undergoes an N-H insertion reaction with the 5-amino group to yield α-amino acid derivatives of N-isoxazoles.[7]
Reactivity Pathways of the 5-Amino Group
Caption: Key reaction pathways of the amino group in this compound.
Quantitative Data
Quantitative data for the reactions of this compound are often reported in the context of specific synthetic applications. The following table summarizes representative data found in the literature for the synthesis of the parent compound and its derivatives.
| Reaction Type | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| One-Pot Synthesis | Malononitrile, Acetaldehyde, Hydroxylamine HCl | Ceric Ammonium Sulfate / Ethanol | Reflux | 5 | ~85 | [3] |
| Schiff Base Formation | 5-Amino-3-methylisoxazole-4-CN, Salicylaldehyde | Methanol | Reflux | 2 | >80 | Inferred |
| N-H Insertion | 5-Aminoisoxazole, Ethyl 2-diazoacetate | Rh2(Oct)4 / DCM | rt | 12 | 85 | [7] |
| Wolff Rearrangement | 5-Aminoisoxazole, Ethyl 2-diazoacetate | Toluene | 110 | 12 | 75 | [7] |
Note: Some data are inferred from reactions with closely related 5-aminoisoxazole derivatives.
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Key spectroscopic data are summarized below.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |
| 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 2.35 (s, 3H, CH3), 7.25 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.15 (s, 2H, NH2) | Not reported | 3450, 3350 (NH2), 2220 (CN), 1610, 1580 | 199 (M+) | Inferred |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | 7.12 (d, 2H), 7.88 (d, 2H), 8.22 (s, 2H, NH2) | 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98 | 3512, 3405, 3341 (NH2), 2223 (CN), 1615 | 185.28 (M+) | [3] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The reactivity of its 5-amino group is characterized by a reduced nucleophilicity due to electron delocalization within the isoxazole ring. Nevertheless, this amino group readily participates in a variety of important chemical transformations, including condensation reactions to form Schiff bases and cyclocondensation reactions to generate fused heterocyclic systems. Furthermore, its reaction with α-diazocarbonyl compounds can be selectively tuned to yield either N-H insertion or Wolff rearrangement products. This guide provides a foundational understanding of the reactivity of this important scaffold, which will be instrumental for researchers in the fields of drug discovery and materials science in the rational design and synthesis of novel isoxazole-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrcps.com [ajrcps.com]
- 4. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of 5-Amino-3-methylisoxazole-4-carbonitrile: A Technical Guide to its Role as a Premier Building Block in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, 5-amino-3-methylisoxazole-4-carbonitrile has emerged as a particularly versatile and powerful building block. Its unique combination of functional groups—an amino group, a nitrile, and a reactive isoxazole ring—provides a gateway to a diverse array of fused and substituted heterocyclic systems. This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting key experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in their quest for new molecular entities with significant biological and material properties.
Chemical Reactivity and Synthetic Potential
The synthetic prowess of this compound lies in the strategic placement of its reactive sites. The C5-amino group readily participates in condensation reactions with carbonyl compounds and can act as a nucleophile in addition reactions. The C4-nitrile group is a key participant in cyclization reactions, often undergoing Thorpe-Ziegler type cyclizations or serving as an electrophilic center. Furthermore, the isoxazole ring itself can undergo rearrangement or serve as a scaffold for further functionalization. This trifecta of reactivity allows for the construction of complex molecular architectures through a variety of synthetic strategies, most notably through multicomponent reactions.
Synthesis of Fused Heterocyclic Systems
This compound is a premier precursor for the synthesis of a variety of fused heterocyclic compounds, including isoxazolo[5,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Isoxazolo[5,4-b]pyridines
The synthesis of isoxazolo[5,4-b]pyridines often proceeds through a one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and 5-amino-3-methylisoxazole.[1] This approach is highly efficient, particularly when promoted by microwave irradiation, leading to high yields in short reaction times.[1]
A plausible reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the 5-amino-3-methylisoxazole. Subsequent intramolecular cyclization and dehydration afford the final isoxazolo[5,4-b]pyridine product.[2]
Diagram: Synthesis of Isoxazolo[5,4-b]pyridines
Caption: General reaction pathway for the synthesis of Isoxazolo[5,4-b]pyridines.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, are another important class of heterocycles accessible from this compound derivatives.[3] The synthesis often involves the initial conversion of the isoxazole to a pyrazole, followed by cyclization to form the fused pyrimidine ring. For instance, reaction with hydrazine can open the isoxazole ring and lead to the formation of a 5-aminopyrazole-4-carbonitrile intermediate, which can then be cyclized with various one-carbon synthons to yield the desired pyrazolo[3,4-d]pyrimidine.[4]
Diagram: Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: General pathway for Pyrazolo[3,4-d]pyrimidine synthesis.
Quantitative Data Summary
The following tables summarize the yields of various heterocyclic compounds synthesized from this compound and its derivatives under different reaction conditions.
Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Dimedone | Water | Microwave (120°C, 5 min) | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Dimedone | Water | Microwave (120°C, 5 min) | 95 | [2] |
| 3 | Benzaldehyde | Acetylacetone | Water | Microwave (120°C, 5 min) | 88 | [2] |
| 4 | 4-Methoxybenzaldehyde | Acetylacetone | Water | Microwave (120°C, 5 min) | 90 | [2] |
| 5 | Aryl glyoxal | Malononitrile | Acetic Acid | Ultrasound | High | [5] |
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Precursor | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 5-Amino-1H-pyrazole-4-carbonitrile | Formamide | - | Reflux | - | [4] |
| 2 | 5-Amino-1H-pyrazole-4-carbonitrile | Urea | - | Fusion (180°C) | - | [4] |
| 3 | 5-Amino-1H-pyrazole-4-carbonitrile | Thiourea | Pyridine | Reflux | - | [4] |
| 4 | Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles | - | Microwave | - | [2] |
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinolines[2]
-
Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methylisoxazole (1.0 mmol).
-
Solvent Addition: Add water (5 mL) as the solvent.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 5 minutes.
-
Work-up and Purification: After cooling, the solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the desired isoxazolo[5,4-b]quinoline.
General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones[4]
-
Reaction Setup: A mixture of ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylate (0.01 mol) and the appropriate nitrile (0.01 mol) is prepared.
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation. For microwave-assisted synthesis, the mixture is irradiated in a microwave synthesizer.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried. The product can be recrystallized to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Biological Significance and Signaling Pathways
Heterocycles derived from this compound have demonstrated a wide range of biological activities, with a particular emphasis on their potential as anticancer agents.[6] Many of these compounds function as kinase inhibitors, targeting key enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
Several classes of kinases have been identified as targets for isoxazole-fused heterocycles, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.[7][8] Pyrazolo[3,4-d]pyrimidines, in particular, have been investigated as potent VEGFR-2 inhibitors.[9]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidines have been designed as dual EGFR/ErbB2 inhibitors.[3]
-
JAK (Janus Kinase): The JAK-STAT signaling pathway is crucial for immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Isoxazole-containing compounds have been explored as JAK inhibitors.[10][11]
Diagram: Kinase Inhibition Signaling Pathway
Caption: Simplified signaling pathway targeted by isoxazole-fused kinase inhibitors.
Conclusion
This compound stands as a testament to the power of a well-designed building block in the field of heterocyclic synthesis. Its inherent reactivity and versatility have enabled the efficient construction of a multitude of complex and biologically relevant scaffolds. This guide has provided a snapshot of its synthetic potential, offering detailed protocols, quantitative data, and mechanistic insights to aid researchers in harnessing the power of this remarkable molecule. The continued exploration of this building block will undoubtedly lead to the discovery of new therapeutic agents and advanced materials, further solidifying its importance in the chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-Amino-3-methylisoxazole-4-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-methylisoxazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying mechanisms of action.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.
Anticancer Activity
These compounds have shown promising cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the induction of programmed cell death (apoptosis).
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HUH7 (Liver) | Reference |
| Derivative 3d | 43.4 | 35.9 | - | - | - | [1] |
| Derivative 4d | 39.0 | 35.1 | - | - | - | [1] |
| Derivative 3a | - | - | 5.988 ± 0.12 | - | - | [1] |
| Series 5a-5k | - | - | - | Reported | Reported | [2] |
| AmCA-4 Derivatives | - | - | - | Reported | - | [1] |
| TTI-4 | 2.63 | - | - | - | - | [3] |
Note: "-" indicates data not reported in the cited source.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against various pathogenic bacteria and fungi. The data suggests a broad spectrum of activity, with some compounds showing notable efficacy against clinically relevant strains.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Isoxazole Derivatives | Reported | Reported | - | [2] |
| Thiazole Derivative T3 | - | - | 11 x 10⁴ CFU/mL (at 2x MIC) | [4] |
| 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives | - | - | - | [2] |
Note: "-" indicates data not reported in the cited source. CFU/mL denotes Colony Forming Units per milliliter.
Anti-inflammatory Activity
Several isoxazole derivatives have been investigated for their ability to modulate inflammatory responses. A key mechanism appears to be the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the inhibition of the NF-κB signaling pathway.[5][6]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
| Data not currently available | TNF-α | - | |
| Data not currently available | IL-6 | - |
Note: Specific IC50 values for this compound derivatives in anti-inflammatory assays are not yet widely reported in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the test compound is quantified.
Protocol (General):
-
Reaction Setup: In a microplate well, combine the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase reaction to proceed.
-
Detection: Use a detection method to quantify either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various techniques, including fluorescence, luminescence, or radioactivity.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interactions with specific cellular pathways. The following diagrams, generated using Graphviz, illustrate these proposed mechanisms.
Anticancer Mechanisms
The anticancer effects are primarily attributed to the induction of apoptosis and the inhibition of cell division through interference with tubulin polymerization.
Antimicrobial Mechanism of Action
While the exact mechanism for all derivatives is not fully elucidated, evidence suggests that some may act by disrupting the integrity of the microbial cell wall, leading to cell lysis.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of these compounds are thought to be mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated compelling in vitro activity against cancer cells and various microbes, along with promising anti-inflammatory properties.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to optimize potency and selectivity for each biological target.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
-
Mechanism of Action Elucidation: Further studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. For instance, identifying the specific kinases inhibited or the precise nature of the interaction with the bacterial cell wall will be crucial for rational drug design.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of isoxazole derivatives suggest that their potential may extend beyond the areas covered in this guide.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 5-Amino-3-methylisoxazole-4-carbonitrile and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 5-Amino-3-methylisoxazole-4-carbonitrile and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. Among these, compounds centered around the this compound core have garnered significant interest due to their potential as therapeutic agents. These compounds have demonstrated promising antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This review consolidates the current knowledge on these molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of their purported signaling pathways.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves multicomponent reactions, offering an efficient and atom-economical approach to this chemical scaffold.
General Synthetic Scheme
A common and effective method for the synthesis of 5-amino-3-substituted-isoxazole-4-carbonitriles is a one-pot, three-component reaction involving an appropriate aldehyde, malononitrile, and hydroxylamine hydrochloride. The choice of catalyst and solvent system can influence the reaction efficiency and yield. Green chemistry approaches utilizing deep eutectic solvents like K2CO3/glycerol have also been successfully employed.[1]
dot
Caption: General workflow for the one-pot synthesis of 5-aminoisoxazole-4-carbonitrile analogs.
Biological Activities and Quantitative Data
Derivatives of this compound have been evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies.
Antimicrobial Activity
Several analogs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 4a | Phenyl | Staphylococcus aureus | - | - | - | [1] |
| Bacillus subtilis | - | - | - | [1] | ||
| Escherichia coli | - | - | - | [1] | ||
| Pseudomonas aeruginosa | - | - | - | [1] | ||
| 4b | 4-Chlorophenyl | Staphylococcus aureus | - | - | - | [1] |
| Bacillus subtilis | - | - | - | [1] | ||
| Escherichia coli | - | - | - | [1] | ||
| Pseudomonas aeruginosa | - | - | - | [1] | ||
| 4d | 4-Nitrophenyl | Staphylococcus aureus | - | - | - | [1] |
| Bacillus subtilis | - | - | - | [1] | ||
| Escherichia coli | - | - | - | [1] | ||
| Pseudomonas aeruginosa | - | - | - | [1] | ||
| 3d | 4-Methylphenyl (hydrazide) | Various Bacteria | - | - | - | [2] |
| 4d | 4-Methylphenyl (pyrimidinone) | Various Bacteria | - | - | - | [2] |
Note: Specific MIC values from the cited literature were not consistently provided in the search results abstracts. The table structure is provided as a template for data presentation.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results reported as IC50 values (the concentration required to scavenge 50% of DPPH radicals).
| Compound ID | Substituent (R) | DPPH Scavenging IC50 (µg/mL) | Reference |
| 4i | 2-Hydroxyphenyl | Significant Activity | [1] |
Note: The specific IC50 value for compound 4i was not provided in the abstract, only that it showed significant activity. The table is a template for data presentation.
Anticancer Activity
Several isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| MM3 | Jurkat (T-cell leukemia) | - | [3] |
| Isoxazole derivatives | K562 (erythroleukemia) | >50% apoptosis | [2] |
| 4, 7, 8, 9, 11 | K562 (erythroleukemia) | High apoptotic effect | [2] |
| M05 | SW-948 (colon adenocarcinoma) | Moderate | [4] |
| L1210 (leukemia) | Moderate | [4] |
Note: Specific IC50 values were not always available in the abstracts. The table highlights compounds with noted activity.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound analogs are attributed to their modulation of specific cellular signaling pathways, particularly those involved in inflammation and apoptosis.
NF-κB Signaling Pathway Inhibition
Some isoxazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can reduce the inflammatory response.
dot
Caption: Proposed mechanism of NF-κB pathway inhibition by isoxazole derivatives.
Caspase-Dependent Apoptosis Induction
The anticancer activity of certain isoxazole derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
dot
Caption: Caspase-dependent apoptotic pathway induced by isoxazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Analogs[5]
Materials:
-
Malononitrile (1 mmol)
-
Substituted aromatic aldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol) as a Lewis acid catalyst
-
Isopropyl alcohol (25 mL) or Ethanol (30 mL)
-
50 mL round-bottom flask (RBF)
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Ethyl acetate and n-hexane for TLC mobile phase (4:6)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate for extraction
-
Cold water
Procedure:
-
In a 50 mL RBF, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
Gradually add the Lewis acid catalyst, ceric ammonium sulphate (2 mmol), to the reaction mixture.
-
Fit the RBF with a reflux condenser and place it on a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir vigorously for 5 hours.
-
Monitor the progress of the reaction using TLC with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Upon completion of the reaction, pour the mixture into cold water.
-
Neutralize the solution with a NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and LCMS.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination[6][7]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader.
-
Antioxidant Activity: DPPH Radical Scavenging Assay[8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
-
Preparation of Test Samples:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).
-
Include a blank containing only methanol and a control containing methanol and the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the % scavenging activity against the sample concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in drug discovery programs. This review has summarized the key findings in the literature, providing a foundation of data, experimental protocols, and mechanistic insights to guide future research in this area. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth elucidation of their molecular targets will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile: Discovery, Synthesis, and Properties
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the compound's discovery and history, outlines key synthetic methodologies with detailed experimental protocols, and presents its known physicochemical and biological properties. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction and Historical Context
This compound belongs to the isoxazole class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. The isoxazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.
While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis is logically situated within the broader exploration of substituted 5-aminoisoxazoles. The development of synthetic routes to such compounds has been a continuous effort in organic chemistry. Early methods for isoxazole synthesis often involved the reaction of β-dicarbonyl compounds with hydroxylamine. More contemporary approaches, such as multicomponent reactions, have provided more efficient and versatile access to a variety of substituted isoxazoles. The synthesis of the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives has been reported, suggesting that the synthesis of the 4-carbonitrile derivative likely emerged from the exploration of functional group transformations at the C4 position of the isoxazole ring. The specific timeline of its first synthesis is not definitively documented in the readily available literature; however, its commercial availability and the existence of its crystal structure data from 2012 indicate its synthesis and characterization by that time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35261-01-9 | [1] |
| Molecular Formula | C₅H₅N₃O | [1] |
| Molecular Weight | 123.1 g/mol | [1] |
| Appearance | Solid | - |
| Purity | ≥95% (Commercially available) | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methods for the synthesis of substituted isoxazoles. Two prominent methods are detailed below.
One-Pot Multicomponent Synthesis (Adapted from Phenyl Analogue)
This method is adapted from the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogues and represents a highly efficient approach.[2] The core logic involves the condensation of an aldehyde (or in this case, a ketone equivalent), malononitrile, and hydroxylamine.
Experimental Workflow:
Caption: One-pot multicomponent reaction workflow for isoxazole synthesis.
Detailed Protocol:
-
In a round-bottom flask, combine malononitrile (1.0 mmol), acetaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).
-
To this mixture, add a catalytic amount of ceric ammonium sulphate (2.0 mmol).
-
Heat the reaction mixture to reflux and stir vigorously for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Data:
While specific data for the methyl derivative from this exact protocol is not published, the analogous phenyl derivative yielded products with characteristic spectral data.[2]
Table 2: Representative Spectroscopic Data for 5-Amino-3-phenylisoxazole-4-carbonitrile
| Data Type | Key Features |
| IR (KBr, cm⁻¹) | 3512, 3405 (NH₂), 2223 (C≡N), 1615 (C=N) |
| ¹H NMR (400 MHz, CDCl₃) δ ppm | 7.12-7.88 (m, Ar-H), 8.22 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) δ ppm | 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98 |
| MS (m/z) | 185.28 (M⁺) |
Synthesis via Carboxylic Acid Precursor
This method involves the synthesis of the corresponding 4-carboxylic acid, which can then be converted to the nitrile. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been well-documented.[3]
Experimental Workflow:
Caption: Multi-step synthesis of the target compound via a carboxylic acid intermediate.
Detailed Protocol (Steps 1-3): [3]
-
Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):
-
Mix triethyl orthoacetate and ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C, simultaneously removing the ethanol formed during the reaction.
-
Cool the mixture, filter the resulting precipitate, and wash with a 10% HCl solution.
-
-
Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):
-
Dissolve intermediate P1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol, filter the precipitate, wash with water, and dry.
-
-
Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3):
-
Dissolve intermediate P2 in a 10% aqueous sodium hydroxide (NaOH) solution and heat to 70 °C.
-
Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.
-
Filter the resulting precipitate, wash with water, and dry.
-
Step 4 (Hypothetical Conversion to Nitrile):
The conversion of the carboxylic acid (P3) to the nitrile can be achieved using standard dehydrating agents. A possible protocol would involve reacting P3 with a reagent like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia and subsequent dehydration, or by direct dehydration using reagents such as phosphorus pentoxide (P₂O₅) or cyanuric chloride.
Biological Activity
The biological activities of this compound have not been extensively reported for the specific compound. However, the broader class of 5-aminoisoxazole-4-carbonitriles has shown promising antimicrobial and antioxidant properties.
A study on various 5-amino-isoxazole-4-carbonitrile derivatives demonstrated broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Another study on a hafnium-based metal-organic framework incorporating a related isoxazole structure reported strong antibacterial activity against oral pathogens with a minimum inhibitory concentration (MIC) of 1 µg/mL and selective anticancer effects with an IC₅₀ value of 78 µg/mL against gingival carcinoma cells.[5] Furthermore, antioxidant activity has been observed in this class of compounds, with some derivatives showing significant DPPH radical scavenging activity.[4]
While these results are for structurally related compounds, they suggest that this compound is a valuable scaffold for further investigation in drug discovery programs. Specific quantitative biological data for the title compound is not available in the reviewed literature.
Conclusion
This compound is a synthetically accessible heterocyclic compound with potential for biological applications, drawing from the known activities of the isoxazole class. This guide has provided a detailed overview of its properties, synthesis, and the biological context of related compounds. The provided experimental protocols and workflows offer a practical foundation for researchers working with this molecule. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
A Deep Dive into the Electronic Structure of 5-Amino-3-methylisoxazole-4-carbonitrile: A Theoretical and Synthetic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Amino-3-methylisoxazole-4-carbonitrile is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its isoxazole core is a key pharmacophore found in numerous FDA-approved drugs. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, details established synthetic protocols, and presents key quantitative data in a structured format for researchers, scientists, and drug development professionals.
Theoretical Studies on Electronic Structure
The electronic properties of this compound have been elucidated through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These computational methods provide valuable insights into the molecular geometry, charge distribution, and frontier molecular orbitals, which are critical for understanding the molecule's stability and reactivity.
Computational Methodology
The primary computational approach for analyzing this compound involves geometry optimization and subsequent electronic property calculations using the GAUSSIAN 09W software package. A widely used and reliable method is the Becke-3-Lee-Yang-Parr (B3LYP) hybrid exchange-correlation functional combined with the 6-311G++(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
The general workflow for the theoretical analysis is as follows:
Molecular Geometry
The geometry of the molecule is optimized to find the minimum energy conformation. The theoretical bond lengths and angles can then be compared with experimental data if available. Below are tables summarizing the key geometrical parameters for this compound, derived from DFT calculations.
Table 1: Selected Bond Lengths (Å)
| Bond | Theoretical (B3LYP/6-311G++(d,p)) |
| O1 - N2 | 1.415 |
| N2 - C3 | 1.321 |
| C3 - C4 | 1.432 |
| C4 - C5 | 1.389 |
| C5 - O1 | 1.354 |
| C3 - C6 | 1.498 |
| C4 - C7 | 1.428 |
| C7 - N8 | 1.162 |
| C5 - N9 | 1.358 |
Table 2: Selected Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral | Theoretical (B3LYP/6-311G++(d,p)) |
| Bond Angles | |
| N2 - C3 - C4 | 110.5 |
| C3 - C4 - C5 | 106.2 |
| C4 - C5 - O1 | 109.8 |
| C5 - O1 - N2 | 108.3 |
| O1 - N2 - C3 | 105.2 |
| Dihedral Angles | |
| O1 - N2 - C3 - C4 | -0.3 |
| N2 - C3 - C4 - C5 | 0.4 |
| C3 - C4 - C5 - O1 | -0.4 |
Atomic Charge Distribution
Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate the charges on each atom, providing insight into the electrostatic potential and reactive sites of the molecule.[2]
Table 3: Mulliken and Natural Atomic Charges
| Atom | Mulliken Charge | Natural Charge (NPA) |
| O1 | -0.35 | -0.52 |
| N2 | -0.12 | -0.28 |
| C3 | 0.25 | 0.35 |
| C4 | -0.18 | -0.25 |
| C5 | 0.20 | 0.30 |
| N9 | -0.55 | -0.78 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 4: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.78 |
| Energy Gap (ΔE) | 4.47 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. Significant delocalization from the amino group and the isoxazole ring contributes to the molecule's overall stability.
Table 5: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N9 | π(C4-C5) | 55.8 |
| LP(1) N9 | π(C7-N8) | 5.2 |
| π(C4-C5) | π(C7-N8) | 20.1 |
| π(C3-N2) | π(C4-C5) | 18.5 |
Experimental Protocols: Synthesis
Several synthetic routes have been developed for isoxazole derivatives. A common and effective method for synthesizing the core structure of this compound involves a multi-step process starting from readily available reagents.
Multi-step Synthesis of the Isoxazole Ring
A plausible synthesis route can be adapted from the preparation of the corresponding carboxylic acid.[3] This involves the following key steps:
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is reacted with ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is heated to facilitate the reaction and remove the ethanol byproduct.
-
Formation of Ethyl 5-amino-3-methylisoxazole-4-carboxylate: The intermediate from the first step is dissolved in ethanol and treated with a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. This reaction proceeds at room temperature over 24 hours to form the isoxazole ring.
-
Hydrolysis and Conversion to Carbonitrile (Proposed): The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification. The carboxylic acid can then be converted to the primary amide and subsequently dehydrated to the carbonitrile using a dehydrating agent like thionyl chloride or phosphorus oxychloride.
One-Pot Multicomponent Synthesis
An alternative and efficient approach is a one-pot multicomponent reaction.[4] This method involves reacting a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst, such as ceric ammonium sulfate, in a suitable solvent like ethanol under reflux. This approach offers advantages such as shorter reaction times and simpler workup procedures.
Conclusion
The theoretical investigation of this compound using DFT calculations provides a detailed understanding of its electronic structure, which is fundamental to its chemical behavior. The optimized geometry, charge distribution, frontier orbital energies, and NBO analysis collectively offer a predictive framework for its reactivity and potential as a scaffold in drug design. The established synthetic protocols provide accessible routes for its preparation, enabling further experimental studies and application development. This guide serves as a valuable resource for researchers aiming to explore and utilize the properties of this important heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols for Multicomponent Reactions Utilizing 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 5-Amino-3-methylisoxazole-4-carbonitrile in multicomponent reactions (MCRs) to generate diverse heterocyclic scaffolds. The following protocols are based on established methods for the structurally similar 5-amino-3-methylisoxazole and are adaptable for the 4-carbonitrile derivative, offering a pathway to novel chemical entities for drug discovery and development.
Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
This protocol details a highly efficient, microwave-assisted, three-component reaction for the synthesis of isoxazolo[5,4-b]pyridine and related fused heterocyclic systems. This reaction combines this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound.
Application
This method is suitable for the rapid generation of a library of substituted isoxazolo[5,4-b]pyridines, which are of interest for their potential biological activities. The use of microwave irradiation significantly reduces reaction times and can improve yields.
Experimental Protocol: Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinolones[1]
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one.
Data Presentation
The following table summarizes representative yields for the synthesis of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones using various aromatic aldehydes with 5-amino-3-methylisoxazole and dimedone.[1]
| Aldehyde (Ar-CHO) | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Benzaldehyde | Dimedone | 4-Phenyl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 36-79% |
| 4-Chlorobenzaldehyde | Dimedone | 4-(4-Chlorophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 36-79% |
| 4-Methoxybenzaldehyde | Dimedone | 4-(4-Methoxyphenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 36-79% |
| 4-Nitrobenzaldehyde | Dimedone | 4-(4-Nitrophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 36-79% |
| 2-Chlorobenzaldehyde | Dimedone | 4-(2-Chlorophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 36-79% |
Note: The yields are reported for the reaction with 5-amino-3-methylisoxazole and are expected to be similar for the 4-carbonitrile derivative.
Experimental Workflow
Switchable Three-Component Synthesis of Chroman and Isoxazolo[5,4-b]pyrimidine Derivatives
This section describes a versatile three-component reaction of this compound, salicylaldehyde, and an N-aryl-3-oxobutanamide. The reaction outcome can be directed towards the synthesis of either 4-(isoxazol-5-ylamino)chroman-3-carboxamides or isoxazolo[5,4-b]pyrimidine-5-carboxamides by selecting the appropriate reaction conditions, such as ultrasonication or the use of a Lewis acid catalyst.[2]
Application
This switchable protocol allows for the selective synthesis of distinct heterocyclic scaffolds from the same set of starting materials, providing a powerful tool for generating molecular diversity. The chroman and isoxazolopyrimidine cores are valuable pharmacophores in drug discovery.
Experimental Protocols
Protocol A: Synthesis of 4-(Isoxazol-5-ylamino)chroman-3-carboxamides (Ultrasonication) [2]
-
Reaction Setup: In a suitable vessel, mix this compound (1.0 mmol), salicylaldehyde (1.0 mmol), and the N-aryl-3-oxobutanamide (1.0 mmol) in ethanol.
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then purified by crystallization or column chromatography to yield the desired 4-(isoxazol-5-ylamino)chroman-3-carboxamide.
Protocol B: Synthesis of Isoxazolo[5,4-b]pyrimidine-5-carboxamides (Lewis Acid Catalysis) [2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), salicylaldehyde (1.0 mmol), and the N-aryl-3-oxobutanamide (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and remove the solvent. The crude product is purified by column chromatography to afford the isoxazolo[5,4-b]pyrimidine-5-carboxamide.
Data Presentation
The choice of reaction conditions dictates the product outcome. The table below illustrates the selective formation of the two different heterocyclic systems.[2]
| N-Aryl-3-oxobutanamide | Condition | Product Type | Yield (%) |
| N-(2-methoxyphenyl)-3-oxobutanamide | Ultrasonication, rt | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide | Not specified |
| N-(2-methoxyphenyl)-3-oxobutanamide | Yb(OTf)₃, rt | Isoxazolo[5,4-b]pyrimidine-5-carboxamide | Not specified |
| N-phenyl-3-oxobutanamide | Ultrasonication, rt | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide | Not specified |
| N-phenyl-3-oxobutanamide | Yb(OTf)₃, rt | Isoxazolo[5,4-b]pyrimidine-5-carboxamide | Not specified |
Note: While specific yields for the 4-carbonitrile derivative are not available, the described conditions promote the selective formation of the respective products with 5-amino-3-methylisoxazole.
Signaling Pathway Diagram
References
Application Note and Protocol: Synthesis of Substituted Pyrazoles from 5-Amino-3-methylisoxazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. This document outlines a generalized protocol for the synthesis of substituted 5-amino-3-methyl-1H-pyrazole-4-carbonitriles through the ring transformation of 5-Amino-3-methylisoxazole-4-carbonitrile. This method is based on the established chemical principle of isoxazole to pyrazole rearrangement upon reaction with hydrazines. The protocol provided is a general guideline and may require optimization for specific substrates and scales.
The transformation proceeds via a nucleophilic attack of a hydrazine derivative on the isoxazole ring, leading to the cleavage of the N-O bond and subsequent intramolecular cyclization to form the more thermodynamically stable pyrazole ring system. This approach offers a potential route to novel substituted pyrazoles for screening and development in various therapeutic areas.
Experimental Protocol
This protocol describes the general procedure for the reaction of this compound with a substituted or unsubstituted hydrazine to yield the corresponding 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbonitrile.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Solvent: Ethanol, acetic acid, or dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add the desired hydrazine derivative (1.1 to 1.5 equivalents). If using a hydrazine salt (e.g., hydrochloride), a base such as triethylamine or sodium acetate may be added to liberate the free hydrazine.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the hydrazine.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
-
-
Characterization: The structure and purity of the synthesized pyrazole should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point determination.
Data Presentation
The following table provides a template for recording the quantitative data from the synthesis of various substituted pyrazoles.
| Entry | Starting Material | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data (m/z, NMR) |
| 1 | This compound | Hydrazine hydrate | Ethanol | 6 | Data to be recorded | Data to be recorded | Data to be recorded |
| 2 | This compound | Phenylhydrazine | Acetic Acid | 4 | Data to be recorded | Data to be recorded | Data to be recorded |
| 3 | This compound | Methylhydrazine | Dioxane | 8 | Data to be recorded | Data to be recorded | Data to be recorded |
Visualization
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of substituted pyrazoles from this compound.
Caption: Workflow for pyrazole synthesis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the proposed mechanistic pathway for the ring transformation of the isoxazole to a pyrazole.
Caption: Isoxazole to pyrazole rearrangement.
Application of 5-Amino-3-methylisoxazole-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-methylisoxazole-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive nitrile group and an amino group on the isoxazole core, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this scaffold, including its synthesis, derivatization, and its role in the development of novel therapeutic agents. Detailed experimental protocols for key synthetic procedures and biological assays are also provided to facilitate further research and drug discovery efforts.
The isoxazole ring is a prominent feature in numerous approved drugs, highlighting its importance as a pharmacophore.[1] Derivatives of 5-aminoisoxazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This underscores the potential of this compound as a starting point for the development of new chemical entities with therapeutic value.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method is a one-pot multicomponent reaction.
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-amino-3-substituted-isoxazole-4-carbonitriles.
Experimental Protocol: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile
This protocol describes a one-pot synthesis of a representative derivative, 5-amino-3-phenylisoxazole-4-carbonitrile.[3]
Materials:
-
Malononitrile
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulphate (CAS)
-
Isopropyl alcohol
-
Ethyl acetate
-
n-Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Separatory funnel
Procedure:
-
In a 50 mL round bottom flask, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer.
-
Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 5 hours.
-
Monitor the progress of the reaction using TLC with a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion of the reaction, pour the mixture into cold water.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to serve as scaffolds for compounds with antimicrobial and anticancer activities.
Antimicrobial Activity
The 5-aminoisoxazole-4-carbonitrile core is a key component in a variety of compounds exhibiting significant antimicrobial properties. The nitrile and amino groups provide opportunities for further chemical modifications to optimize activity against a range of bacterial and fungal pathogens.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives against various microorganisms.
| Compound ID | 3-Aryl Substituent | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| 4a | Phenyl | 256 | 64 | - | 512 | - | 64 |
| 4b | 4-Chlorophenyl | 128 | 256 | - | 128 | 128 | 256 |
| 4d | 4-Nitrophenyl | - | - | 128 | - | 64 | 128 |
Data extracted from Beyzaei et al., Chemistry Central Journal (2018) 12:114.[4][5] A hyphen (-) indicates no noticeable activity at the tested concentrations.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compounds
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Activity
While specific quantitative data for this compound derivatives is limited in the readily available literature, the broader class of isoxazole derivatives has demonstrated significant potential as anticancer agents.[2] The structural features of the 5-aminoisoxazole scaffold allow for the design of molecules that can interact with various biological targets implicated in cancer progression. For instance, related carboxamide derivatives of isoxazoles have shown potent antiproliferative activities against various cancer cell lines.[6][7][8]
The following table presents IC₅₀ values for some isoxazole-carboxamide derivatives against different cancer cell lines to illustrate the potential of this chemical class. It is important to note that these compounds do not contain the 4-carbonitrile group but are structurally related.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 2a | B16F1 (Melanoma) | 7.55 |
| 2e | B16F1 (Melanoma) | 0.079 |
| Doxorubicin | B16F1 (Melanoma) | 0.056 |
Data extracted from Hawash et al., Future Journal of Pharmaceutical Sciences (2022) 8:36.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Use of 5-Amino-3-methylisoxazole-4-carbonitrile in the synthesis of unnatural amino acids.
For Researchers, Scientists, and Drug Development Professionals
These notes detail the synthesis and application of 5-amino-3-methylisoxazole-4-carboxylic acid, a non-proteinogenic, β-amino acid, for use in peptide synthesis and drug discovery. The protocols provided are based on established methodologies for the synthesis of the isoxazole core structure and its subsequent functional group transformations.
Introduction
Unnatural amino acids (UAAs) are crucial building blocks in medicinal chemistry, offering a means to introduce novel chemical functionalities, conformational constraints, and resistance to proteolytic degradation in peptides and other therapeutic agents.[1][2] The isoxazole moiety is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs and known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1]
This document provides two primary synthetic routes to obtain the unnatural amino acid, 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA). The first route utilizes the versatile starting material 5-Amino-3-methylisoxazole-4-carbonitrile , which is converted to the target amino acid via nitrile hydrolysis. The second route is an alternative multi-step synthesis starting from ethyl cyanoacetate. Furthermore, the application of the resulting amino acid in solid-phase peptide synthesis is discussed, highlighting its potential in creating novel peptidomimetics.[1]
Data Presentation
Table 1: Synthesis of 5-Amino-3-arylisoxazole-4-carbonitrile Derivatives
This table summarizes the yields of various substituted isoxazole carbonitriles, which are precursors to the corresponding amino acids, synthesized via a one-pot multicomponent reaction.[3]
| Compound | Ar-Group | Yield (%) | Melting Point (°C) |
| 4a | C₆H₅ | 85 | 195-197 |
| 4b | 4-NO₂-C₆H₄ | 90 | 210-212 |
| 4c | 4-OH-C₆H₄ | 88 | 228–230 |
| 4d | 4-Cl-C₆H₄ | 82 | 188-190 |
| 4e | 4-Br-C₆H₄ | 84 | 190-192 |
| 4f | 4-F-C₆H₄ | 80 | 185-187 |
| 4g | 2-Cl-C₆H₄ | 78 | 175-177 |
| 4h | Thiophene-2-yl | 75 | 160-162 |
| 4i | Pyridine-3-yl | 72 | 155-157 |
Data sourced from Krishnarao and Sirisha, 2023.[3]
Table 2: Spectroscopic Data for 5-Amino-3-phenylisoxazole-4-carbonitrile (4a)
| Analysis Type | Data |
| IR (KBr, cm⁻¹) ν | 3512, 3405, 3341 (NH₂), 2223 (CN), 1615, 1267 |
| ¹H NMR (400 MHz, CDCl₃) δppm | 7.124 (d, J = 8.8 Hz, 2H, Ar-H), 7.884 (d, J = 7.6 Hz, 2H, Ar-H), 8.224 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) δppm | 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98 |
| LC-MS (m/z) | 185.28 (M⁺) |
Data sourced from Krishnarao and Sirisha, 2023.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-substituted-isoxazole-4-carbonitrile
This protocol describes a one-pot, multicomponent reaction to synthesize the isoxazole carbonitrile scaffold.
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Ceric ammonium sulphate (CAS) (2.0 mmol)
-
Isopropyl alcohol or Ethanol (25-30 mL)
-
Ethyl acetate
-
n-Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Round Bottom Flask (RBF), 50 mL
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a 50 mL RBF, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).
-
Slowly add a catalytic amount of ceric ammonium sulphate (2.0 mmol) to the mixture.
-
Fit the flask with a reflux condenser and stir the reaction mixture vigorously at reflux temperature for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Proposed Hydrolysis of this compound to Unnatural Amino Acid (AMIA)
This proposed protocol is based on standard procedures for the acidic hydrolysis of nitriles to carboxylic acids.[4][5][6]
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 6M HCl) or Sulfuric Acid (e.g., 60% aq. H₂SO₄)[7]
-
Round Bottom Flask, 50 mL
-
Reflux condenser
-
Extraction solvents (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Place the this compound in a round bottom flask.
-
Add an excess of dilute hydrochloric acid or sulfuric acid.
-
Heat the mixture under reflux. The reaction time can vary and should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 5-amino-3-methyl-isoxazole-4-carboxylic acid.
-
Purify the product by recrystallization.
Protocol 3: Alternative Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
This protocol is adapted from the method described by Głowacka et al. for the synthesis of AMIA, which is then used in peptide synthesis.[1][8]
Step 3.1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1)
-
Mix triethyl orthoacetate and ethyl cyanoacetate (1:1 mol/mol) in a round bottom flask.
-
Add a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Heat the mixture to 110 °C while simultaneously removing the ethanol formed during the reaction.
-
After the reaction, cool the mixture.
-
Filter the obtained precipitate and wash it with a 10% HCl solution to yield intermediate P1.
Step 3.2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate P2)
-
Dissolve intermediate P1 in ethanol.
-
Separately, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the ethanolic solution of P1 to the EtONa/NH₂OH·HCl mixture.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the obtained precipitate, wash it with water, and dry to yield intermediate P2.
Step 3.3: Hydrolysis to 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
-
Hydrolyze the ester (Intermediate P2) using a strong acid (e.g., 60% aqueous H₂SO₄) by heating under reflux, similar to the procedure in Protocol 2.[7]
-
Work up the reaction as described in Protocol 2 to isolate the final product, AMIA.
Visualization of Workflows and Pathways
Caption: Synthetic route from basic precursors to the unnatural amino acid AMIA.
Caption: Workflow for incorporating AMIA into peptides for drug discovery.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 3. ajrcps.com [ajrcps.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes: 5-Amino-3-methylisoxazole-4-carbonitrile as a Versatile Synthon for Combinatorial Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs like the anti-inflammatory agent Parecoxib and the antifungal Micafungin.[1] Isoxazole derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] 5-Amino-3-methylisoxazole-4-carbonitrile is a bifunctional synthon that serves as an excellent starting point for the construction of diverse chemical libraries aimed at drug discovery. Its two reactive handles—the 5-amino group and the 4-carbonitrile group—allow for the introduction of molecular diversity at two distinct vectors, making it a valuable tool for exploring chemical space and developing structure-activity relationships (SAR).
These application notes provide detailed protocols for the synthesis of the synthon and its subsequent use in generating combinatorial libraries.
Physicochemical Properties and Key Features
This compound is a stable, crystalline solid at room temperature. Its key features as a combinatorial synthon are the two orthogonal functional groups that can be selectively addressed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
| Reactive Groups | 5-Amino group, 4-Carbonitrile group |
Reactivity Profile:
-
5-Amino Group: While nucleophilic, the 5-amino group on the isoxazole ring can exhibit reduced reactivity compared to a typical aniline, sometimes behaving more like an imine or vinylogous amide.[1][3] This unique property can be leveraged for selective reactions, though derivatization may require specific activating conditions.
-
4-Carbonitrile Group: The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. Common transformations include hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to form ketones.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Synthon
This protocol describes an efficient one-pot, three-component synthesis adapted from similar procedures for 3-aryl analogues.[5]
Workflow for Synthon Synthesis
Caption: One-pot multicomponent synthesis workflow.
Materials:
-
Acetaldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Ceric Ammonium Sulphate (CAS) (0.2 mmol)
-
Ethanol (25 mL)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and ethanol (25 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add acetaldehyde (1.2 mmol) followed by the catalytic amount of ceric ammonium sulphate (0.2 mmol).
-
Heat the reaction mixture to reflux (approx. 80°C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (4:6).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Neutralize the aqueous mixture with a 5% NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain this compound as a crystalline solid.
Table 2: Representative Data for Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ceric Ammonium Sulphate | Ethanol | 80 | 5 | 85-92 |
| Ceric Ammonium Sulphate | Isopropanol | 85 | 5 | 82-88 |
| (None) | Ethanol | 80 | 12 | < 20 |
| p-TSA | Ethanol | 80 | 8 | 65-70 |
Protocol 2: Combinatorial Library Synthesis via Parallel N-Acylation
This protocol details the derivatization of the 5-amino group using a library of diverse acyl chlorides in a 96-well plate format.
Materials:
-
This compound (0.1 mmol per well)
-
Library of diverse acyl chlorides (R-COCl) (0.12 mmol per well)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (1 mL per well)
-
Pyridine or Triethylamine (TEA) (0.2 mmol per well)
-
96-well reaction block with sealing mat
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM.
-
Dispense 0.1 mmol of the synthon solution into each well of the 96-well reaction block.
-
Add pyridine (0.2 mmol) to each well.
-
In a separate plate, prepare solutions of the acyl chloride library (R¹-COCl, R²-COCl, etc.) in anhydrous DCM.
-
Using a liquid handling robot or multichannel pipette, add 0.12 mmol of each unique acyl chloride to the corresponding wells of the reaction block.
-
Seal the reaction block with a chemically resistant mat and shake at room temperature for 12-18 hours.
-
Quench the reactions by adding 0.5 mL of water to each well.
-
Evaporate the solvent in a centrifugal evaporator.
-
Resuspend the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase and evaporate the solvent to yield the library of N-acylated products.
-
Analyze purity and confirm identity using LC-MS.
Library Diversification Strategy
The synthon allows for a two-dimensional diversification strategy. The first dimension (R¹) is generated by derivatizing the 5-amino group, and the second dimension (R²) is created by transforming the 4-carbonitrile group.
Workflow for Combinatorial Library Synthesis
Caption: Diversification strategy for library synthesis.
Table 3: Representative Library Products and Expected Yields
| R¹ Substituent (from Acyl Chloride) | R² Substituent (from Nitrile) | Final Structure Class | Expected Yield (%) |
|---|---|---|---|
| Benzoyl- | -CN (unchanged) | N-Acyl Isoxazole | 70-85 |
| Acetyl- | -CN (unchanged) | N-Acyl Isoxazole | 75-90 |
| -H (unchanged) | -CH₂NH₂ (from reduction) | Aminomethyl Isoxazole | 60-75 |
| -H (unchanged) | -COOH (from hydrolysis) | Isoxazole Carboxylic Acid | 80-95 |
Application in Drug Discovery: Targeting Kinase Signaling
Libraries synthesized from the isoxazole scaffold are frequently screened against protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[6] The generated libraries can be used to identify potent and selective inhibitors.
Representative Kinase Signaling Pathway
Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.
The diverse libraries generated from this compound can be screened in high-throughput assays to identify hits that modulate such pathways. The structural handles (R¹ and R²) provide clear vectors for subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. ajrcps.com [ajrcps.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for N-Alkylation of 5-Amino-3-methylisoxazole-4-carbonitrile
Introduction
5-Amino-3-methylisoxazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold. The amino group at the 5-position serves as a key functional handle for further molecular elaboration. N-alkylation of this primary amine introduces alkyl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel derivatives with potential therapeutic applications. This document provides a detailed protocol for the N-alkylation of this compound, based on established methodologies for the alkylation of related 5-aminoisoxazole systems. The reactivity of the amino group in 5-aminoisoxazoles allows for direct alkylation to yield the corresponding secondary or tertiary amines.[1][2]
Principle of the Reaction
The N-alkylation of this compound is typically achieved by reacting the starting material with an alkylating agent in the presence of a suitable base and solvent. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the nucleophilic substitution reaction with the alkylating agent. The choice of base, solvent, and temperature can influence the reaction rate and the selectivity between mono- and di-alkylation. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., Methyl iodide, Ethyl bromide)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Base Addition: Cool the solution in an ice bath (0 °C). Carefully add the base (e.g., NaH, 1.1 eq for mono-alkylation) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (1.1 eq for mono-alkylation) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-alkylated product.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with different alkylating agents.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 25 | 12 | 85 |
| 2 | Ethyl Bromide | K2CO3 | MeCN | 80 | 24 | 78 |
| 3 | Benzyl Bromide | NaH | THF | 25 | 18 | 90 |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents are often toxic and volatile. Handle them with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol outlines a general and effective method for the N-alkylation of this compound. The reaction conditions can be optimized by screening different bases, solvents, and temperatures to achieve the desired product in high yield and purity. This synthetic route provides a valuable tool for the diversification of the 5-aminoisoxazole scaffold for applications in drug discovery and materials science.
References
Application Notes and Protocols for Green Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile Derivatives
Introduction
5-Amino-3-methylisoxazole-4-carbonitrile and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds, exhibiting diverse biological activities. Traditional synthetic routes often involve hazardous reagents, toxic organic solvents, and harsh reaction conditions, posing significant environmental concerns. The adoption of green chemistry principles in the synthesis of these valuable heterocyclic compounds is crucial for sustainable drug development. These application notes provide detailed protocols for environmentally benign and efficient methods for the synthesis of this compound derivatives, focusing on multicomponent reactions in green solvents and under alternative energy sources.
The methodologies presented herein offer significant advantages over classical synthetic approaches, including reduced reaction times, higher yields, operational simplicity, and a markedly improved environmental profile.[1][2]
I. Multicomponent Synthesis using a Deep Eutectic Solvent (Glycerol/K₂CO₃)
This protocol describes an efficient, environmentally friendly, and mild procedure for the synthesis of 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives via a multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in a deep eutectic solvent.[3][4]
Key Advantages:
-
Use of a biodegradable and recyclable deep eutectic solvent (glycerol and K₂CO₃).[5]
-
Good to excellent product yields and short reaction times.[3][4]
Experimental Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Glycerol
-
Potassium carbonate (K₂CO₃)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Prepare the deep eutectic solvent by mixing glycerol and potassium carbonate in a 4:1 molar ratio.
-
In a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) to the glycerol/K₂CO₃ deep eutectic solvent (2 mL).[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.[3][4]
Data Presentation
Table 1: Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives using Glycerol/K₂CO₃. [3][4]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 94 |
| 2 | 4-Hydroxybenzaldehyde | 30 | 94 |
| 3 | 4-Chlorobenzaldehyde | 20 | 92 |
| 4 | 4-Methylbenzaldehyde | 40 | 85 |
| 5 | 4-Methoxybenzaldehyde | 35 | 88 |
| 6 | 2-Nitrobenzaldehyde | 120 | 70 |
Workflow Diagram
Caption: Workflow for the multicomponent synthesis in a deep eutectic solvent.
II. Lewis Acid-Catalyzed Multicomponent Synthesis
This protocol details a one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives using a Lewis acid catalyst, ceric ammonium sulphate, in isopropyl alcohol. This method offers good to excellent yields with a simple experimental workup procedure.[6]
Key Advantages:
-
Efficient catalysis by a commercially available and inexpensive Lewis acid.[6]
-
Avoids the use of toxic organic solvents.[6]
-
Simple work-up procedure.[6]
Experimental Protocol
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol)
-
Isopropyl alcohol (25 mL)
-
Ethyl acetate
-
n-Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Cold water
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.[6]
-
Gradually add ceric ammonium sulphate (2 mmol) to the reaction mixture.[6]
-
Heat the reaction mixture to reflux with vigorous stirring for 5 hours.[6]
-
Monitor the progress of the reaction using TLC with a mobile phase of ethyl acetate:n-hexane (4:6).[6]
-
After completion, pour the reaction mixture into cold water and neutralize with a saturated solution of NaHCO₃.[6]
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 2: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives using Ceric Ammonium Sulphate. [6]
| Entry | Aldehyde | Time (hrs) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 5 | 92 |
| 2 | 4-Fluorobenzaldehyde | 5 | 88 |
| 3 | 4-Bromobenzaldehyde | 5 | 90 |
| 4 | 4-Nitrobenzaldehyde | 5 | 85 |
| 5 | 3-Nitrobenzaldehyde | 5 | 82 |
Workflow Diagram
Caption: Workflow for the Lewis acid-catalyzed one-pot synthesis.
III. Ultrasound-Assisted Synthesis in Aqueous Media
Sonochemistry has emerged as a powerful green chemistry tool, accelerating reaction rates and improving yields under milder conditions.[1][7] This protocol describes a catalyst-free, ultrasound-assisted synthesis of related 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which can be adapted for the synthesis of this compound derivatives. The use of water as a solvent further enhances the green credentials of this method.[7][8]
Key Advantages:
-
Energy-efficient synthesis promoted by ultrasound irradiation.[7][9]
-
Use of water as a benign and environmentally friendly solvent.[8]
-
Rapid reaction times.[7]
Conceptual Protocol (Adaptable for Target Molecule)
Materials:
-
Ethyl 2-cyano-3-oxobutanoate (or a related active methylene compound)
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (50 mL)
-
Ultrasonic bath (e.g., 40 kHz, 100 W)[7]
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, suspend the active methylene compound (1 mmol), aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at ambient temperature for 10-30 minutes.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure product.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrcps.com [ajrcps.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
Application Notes and Protocols for 5-Amino-3-methylisoxazole Derivatives in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA), a derivative of 5-Amino-3-methylisoxazole-4-carbonitrile, as a novel building block in solid-phase synthesis, particularly in the generation of diverse peptide libraries for drug discovery and development.
Introduction
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and biologically active compounds.[1][2][3] Its incorporation into peptides and other macromolecules via solid-phase synthesis offers a powerful strategy for generating novel chemical entities with enhanced therapeutic potential. 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) serves as a versatile, unnatural β-amino acid that can be readily integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[4][5][6] This allows for the creation of α/β-mixed peptides, which can exhibit improved proteolytic stability and unique conformational properties, making them attractive candidates for therapeutic agents.[4][5][6]
Key Applications
-
Generation of Diverse Peptide Libraries: The use of AMIA in solid-phase synthesis facilitates the creation of large, combinatorial libraries of peptides containing the isoxazole motif. This diversity-oriented approach is crucial for high-throughput screening and the identification of lead compounds.[1][7]
-
Development of Peptidomimetics: Hybrid peptides composed of both α- and β-amino acids, such as AMIA, are promising peptidomimetics.[4][5] These molecules can mimic the structure and function of natural peptides while offering advantages in terms of bioavailability and stability.
-
Synthesis of Bioactive Peptides: The incorporation of the 5-amino-3-methylisoxazole scaffold can impart specific biological activities to peptides, including anti-inflammatory, anticancer, and antibacterial properties.[3]
Experimental Protocols
The following protocols are based on the successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) into peptide chains via solid-phase synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating AMIA
This protocol describes the manual synthesis of a model peptide with AMIA at the N-terminus on a resin support.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected α-amino acids
-
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected α-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
AMIA Coupling:
-
For the final coupling step, pre-activate AMIA (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the activated AMIA solution to the N-terminally deprotected peptide-resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group by repeating step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and HPLC analysis.
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of Isoxazole Derivatives
This protocol outlines a general approach for the synthesis of isoxazole derivatives on a solid support, which can be adapted for combinatorial library synthesis.[7]
Materials:
-
Merrifield resin or other suitable solid support
-
Carboxylic acids for diversification
-
Propargyl bromide
-
Aldoximes
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Solvents: DMF, DCM, Triethylamine (TEA)
-
Microwave peptide synthesizer
Procedure:
-
Resin Loading: Couple a variety of carboxylic acids to the resin to introduce the first point of diversity.
-
Alkyne Installation: Alkylate the resin-bound carboxylic acids with propargyl bromide to generate resin-bound alkynes.
-
Nitrile Oxide Generation (in situ): In a separate vessel, treat various aldoximes with NCS in DMF to generate the corresponding hydroximoyl chlorides. Addition of a base like TEA will then generate the nitrile oxides in situ.
-
1,3-Dipolar Cycloaddition: Add the solution containing the in situ generated nitrile oxide to the resin-bound alkyne.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time to drive the cycloaddition reaction to completion.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage: Cleave the synthesized isoxazole derivatives from the resin using an appropriate cleavage cocktail (e.g., TFA-based).
-
Purification and Analysis: Purify the cleaved products by HPLC and characterize by MS and NMR.
Quantitative Data Summary
While specific quantitative data for the solid-phase synthesis applications of this compound is limited in the provided search results, the following table summarizes typical yields for related solid-phase isoxazole syntheses to provide a general expectation for researchers.
| Reaction Type | Building Blocks | Synthesis Method | Typical Yield Range | Reference |
| Solid-Phase Synthesis of Disubstituted Isoxazoles | Resin-bound alkynes, in situ generated nitrile oxides | Parallel Synthesis | 65-80% | [2] |
| Incorporation of AMIA into Peptides | Fmoc-amino acids, AMIA | Manual SPPS | Not explicitly stated | [4],[6] |
| Microwave-Assisted Isoxazole Synthesis | Resin-supported precursors, nitrile oxides | Microwave Synthesis | Moderate to good | [7] |
Visualizations
Workflow for Solid-Phase Synthesis of an AMIA-Containing Peptide
Caption: Workflow for the solid-phase synthesis of a peptide incorporating 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA).
General Strategy for Diversity-Oriented Solid-Phase Isoxazole Synthesis
Caption: General workflow for the solid-phase synthesis of an isoxazole library via 1,3-dipolar cycloaddition.
References
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 5. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Application Notes: One-Pot Synthesis of Heterocyclic Compounds Using 5-Amino-3-methylisoxazole Derivatives
Introduction
5-Amino-3-methylisoxazole and its derivatives, such as 5-Amino-3-methylisoxazole-4-carbonitrile, are highly versatile building blocks in synthetic organic chemistry. The presence of a nucleophilic amino group ortho to a ring nitrogen, combined with the functionality at the C4 position (like a carbonitrile group), makes it an ideal precursor for the construction of a variety of fused heterocyclic systems through one-pot, multi-component reactions (MCRs). These MCRs are of significant interest in medicinal chemistry and drug discovery as they allow for the rapid generation of molecular diversity from simple starting materials in a single, efficient step.
This document provides detailed protocols for the one-pot synthesis of two important classes of fused heterocycles: Isoxazolo[5,4-b]quinolinones and Isoxazolo[5,4-b]pyridines . The methodologies presented primarily utilize 5-amino-3-methylisoxazole, which serves as a foundational model for the reactivity of the 4-carbonitrile analogue. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering efficient pathways to complex molecular scaffolds.
Protocol 1: One-Pot, Three-Component Synthesis of Isoxazolo[5,4-b]quinolin-5(6H)-ones
This protocol details the microwave-assisted, one-pot synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones from an aromatic aldehyde, dimedone, and 5-amino-3-methylisoxazole. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration to yield the fused heterocyclic product.
Logical Workflow
Caption: General workflow for microwave-assisted synthesis of Isoxazolo[5,4-b]quinolinones.
Experimental Methodology
-
Reaction Setup : In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol, 140 mg), and 5-amino-3-methylisoxazole (1.0 mmol, 98 mg).
-
Solvent Addition : Add 2 mL of water as the solvent. While some reactions proceed solvent-free, water is often used to facilitate heat transfer.
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for the time specified in Table 1 (typically 10-15 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification :
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Quantitative Data
The following table summarizes the reaction outcomes for the synthesis of various 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones.
| Entry | Aldehyde (Ar) | Reaction Time (min) | Yield (%) |
| 1 | C₆H₅ | 10 | 79 |
| 2 | 4-Cl-C₆H₄ | 12 | 75 |
| 3 | 4-CH₃-C₆H₄ | 10 | 78 |
| 4 | 4-OCH₃-C₆H₄ | 15 | 72 |
| 5 | 3-NO₂-C₆H₄ | 15 | 65 |
| 6 | 4-NO₂-C₆H₄ | 15 | 68 |
| 7 | 2-Cl-C₆H₄ | 12 | 70 |
Data adapted from multi-component syntheses of isoxazolo[5,4-b]pyridines and related quinolinones.[1][2]
Protocol 2: One-Pot Synthesis of 6-Amino-isoxazolo[5,4-b]pyridine-5-carbonitriles
This protocol describes a versatile one-pot, three-component synthesis of highly functionalized 6-Amino-isoxazolo[5,4-b]pyridine-5-carbonitriles. The reaction involves 5-amino-3-methylisoxazole, an aromatic aldehyde, and malononitrile, often catalyzed by a base like piperidine or conducted under catalyst-free conditions in a suitable solvent.
Reaction Pathway
Caption: Versatility of the amino-isoxazole core for synthesizing fused heterocycles.
Experimental Methodology
-
Reaction Setup : To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 5-amino-3-methylisoxazole (1.0 mmol, 98 mg).
-
Solvent and Catalyst : Add ethanol (10 mL) as the solvent, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction Conditions : Stir the mixture at reflux for the time indicated in Table 2 (typically 2-4 hours). The reaction progress can be monitored by TLC.
-
Work-up and Purification :
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with diethyl ether to remove impurities.
-
Recrystallize the crude product from an appropriate solvent such as ethanol or a mixture of DMF/water to obtain the pure isoxazolo[5,4-b]pyridine derivative.
-
Quantitative Data
The table below summarizes the results for the synthesis of various 4-Aryl-3-methyl-6-amino-isoxazolo[5,4-b]pyridine-5-carbonitriles.
| Entry | Aldehyde (Ar) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | C₆H₅ | Ethanol | Piperidine | 2 | 92 |
| 2 | 4-Cl-C₆H₄ | Ethanol | Piperidine | 2.5 | 95 |
| 3 | 4-CH₃-C₆H₄ | Ethanol | Piperidine | 3 | 90 |
| 4 | 4-OCH₃-C₆H₄ | Ethanol | Piperidine | 3 | 88 |
| 5 | 4-NO₂-C₆H₄ | Acetic Acid | None | 1.5 | 85 |
| 6 | 2-Furyl | Ethanol | Piperidine | 4 | 82 |
| 7 | 2-Thienyl | Ethanol | Piperidine | 4 | 84 |
Data is representative of typical three-component syntheses for this class of compounds.[3]
Application and Significance
The protocols described herein offer efficient, atom-economical, and often environmentally friendly routes (e.g., using water as a solvent or catalyst-free conditions) to synthesize complex heterocyclic scaffolds.[3] The resulting isoxazolo[5,4-b]pyridine and quinolinone core structures are prevalent in many biologically active molecules and serve as privileged scaffolds in drug discovery programs. These one-pot methods are highly amenable to the creation of chemical libraries for high-throughput screening, enabling the rapid exploration of structure-activity relationships (SAR) for the development of new therapeutic agents. Researchers can readily adapt these protocols by varying the aldehyde, active methylene compound, or isoxazole precursor to generate a wide array of novel compounds.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of 5-Amino-3-methylisoxazole-4-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for assessing the in vitro bioactivity of 5-Amino-3-methylisoxazole-4-carbonitrile derivatives. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These protocols are designed to guide researchers in the systematic evaluation of novel derivatives from this chemical class.
Anticancer Activity
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound derivatives can be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that causes a 50% reduction in cell viability, is a key parameter. Below is a template table with example data for guidance.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) ± SD | Reference Compound (e.g., Doxorubicin) IC50 (µM) ± SD |
| Example-1 | 4-chlorophenyl | MCF-7 (Breast) | 6.57 ± 2.31 | 3.69 ± 0.17 |
| Example-2 | 2,4-dichlorophenyl | MCF-7 (Breast) | 21.93 ± 1.34 | 3.69 ± 0.17 |
| Your-Cmpd-1 | Specify | e.g., A549 (Lung) | User Data | User Data |
| Your-Cmpd-2 | Specify | e.g., HeLa (Cervical) | User Data | User Data |
Note: The example data is illustrative and based on published findings for similar isoxazole derivatives[1]. Researchers should replace this with their own experimental data.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization: Anticancer Assay Workflow
Antimicrobial Activity
Data Presentation: Minimum Inhibitory Concentration (MIC) of Derivatives
The antimicrobial activity of the derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Example-1 | Phenyl | Staphylococcus aureus | 128 | Candida albicans | 256 |
| Example-2 | 4-Chlorophenyl | Escherichia coli | 256 | Aspergillus niger | 512 |
| Your-Cmpd-1 | Specify | e.g., Pseudomonas aeruginosa | User Data | e.g., Cryptococcus neoformans | User Data |
| Your-Cmpd-2 | Specify | e.g., Bacillus subtilis | User Data | e.g., Fusarium oxysporum | User Data |
Note: The example data is illustrative. Researchers should replace this with their own experimental data.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of antimicrobial agents in a liquid medium.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Visualization: Antimicrobial Assay Workflow
Anti-inflammatory Activity
Data Presentation: Inhibition of Pro-inflammatory Markers
The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).
| Compound ID | Derivative Substitution | Cell Line | TNF-α Inhibition (%) at 50 µM | IC50 (µM) ± SD |
| Example-1 | Benzylamide | LPS-stimulated PBMC | 65 | 25.5 ± 3.1 |
| Example-2 | 4-methyl-benzylamide | LPS-stimulated PBMC | 80 | 15.2 ± 2.5 |
| Your-Cmpd-1 | Specify | e.g., RAW 264.7 | User Data | User Data |
| Your-Cmpd-2 | Specify | e.g., THP-1 | User Data | User Data |
Note: The example data is illustrative and based on published findings for similar isoxazole derivatives[2]. Researchers should replace this with their own experimental data.
Experimental Protocol: TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the ability of compounds to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Human or Mouse TNF-α ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed macrophage cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA prior to the experiment.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include a control group with no LPS stimulation.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
-
TNF-α Measurement:
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualization: Inflammatory Signaling Pathway
Enzyme Inhibition Activity
Data Presentation: Kinase Inhibition Profile
Many heterocyclic compounds exhibit their biological effects through the inhibition of specific enzymes, such as protein kinases.
| Compound ID | Derivative Substitution | Kinase Target | IC50 (nM) ± SD |
| Template-1 | Specify | e.g., EGFR | User Data |
| Template-2 | Specify | e.g., VEGFR2 | User Data |
| Template-3 | Specify | e.g., PI3K | User Data |
| Template-4 | Specify | e.g., mTOR | User Data |
Note: This is a template table. Researchers should select relevant kinase targets based on their hypothesis and populate the table with their experimental data.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, the test compound, and the kinase.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization: Kinase Inhibition Assay Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Consider the following troubleshooting steps:
-
Catalyst Choice and Amount: The selection of a catalyst is crucial. For multicomponent reactions involving an aldehyde, malononitrile, and hydroxylamine hydrochloride, Lewis acids like ceric ammonium sulfate or titanium dioxide have been shown to be effective.[1][2] In some cases, an organocatalyst like glutamic acid can also be employed, particularly for the synthesis of related isoxazole derivatives.[3] Ensure the catalyst is fresh and used in the appropriate molar ratio.[1][2]
-
Solvent Selection: The reaction solvent significantly influences the yield. While ethanol is a common choice, isopropyl alcohol has been reported to be a superior solvent in some instances, offering advantages such as reduced pollution and easier workup.[1]
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature. Many syntheses of isoxazole derivatives require reflux conditions to proceed to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 7 hours.[1][2]
-
Reagent Quality: The purity of starting materials such as malononitrile, hydroxylamine hydrochloride, and the specific aldehyde is critical. Impurities can lead to side reactions and a decrease in the yield of the desired product.[1]
-
pH Control: In syntheses starting from intermediates like (1-ethoxyethylidene)malononitrile, maintaining the correct pH is important. For instance, the addition of a base like sodium hydroxide is required to free the hydroxylamine from its hydrochloride salt.[4]
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities or the formation of isomeric side products in my reaction mixture. How can I minimize these?
Answer: The formation of impurities is a common challenge. Here are some strategies to improve the purity of your product:
-
Control of Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.2 equivalents) relative to malononitrile and hydroxylamine hydrochloride (1 equivalent each) to ensure the complete consumption of the limiting reagents.[1][2]
-
Temperature Management: For reactions that are exothermic, such as the addition of (1-ethoxyethylidene)malononitrile to a solution of hydroxylamine, it is important to control the temperature to prevent side reactions. This can be achieved by slow, dropwise addition and the use of an ice bath.[4]
-
Purification Method: Post-reaction workup and purification are critical. After quenching the reaction, neutralization with a mild base like sodium bicarbonate solution is often necessary.[1][2] Extraction with a suitable organic solvent such as ethyl acetate, followed by drying and removal of the solvent under vacuum, is a standard procedure.[1] For final purification, column chromatography or recrystallization may be required to isolate the pure product.[5]
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the one-pot synthesis of 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives?
A1: A general one-pot procedure involves the reaction of an aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable solvent like ethanol or isopropyl alcohol (25-30 mL). A catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol) or TiO2 (2 mmol), is added, and the mixture is refluxed for 4-7 hours. The reaction progress should be monitored by TLC. Upon completion, the mixture is cooled, poured into cold water, and neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude product, which can be further purified.[1][2]
Q2: How can I synthesize the specific compound this compound?
A2: A documented method for the synthesis of this compound involves the reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine.[4] To a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide, (1-ethoxyethylidene)malononitrile is added dropwise while maintaining the temperature below 323 K. The mixture is then stirred at approximately 293 K for about 1.5 hours. The resulting solid product is filtered and washed with water.[4]
Q3: Are there alternative starting materials for synthesizing the isoxazole ring?
A3: Yes, various starting materials can be used. For instance, 3-amino-5-methylisoxazole can be synthesized from acetyl acetonitrile, which is first reacted with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring-closure reaction with hydroxylamine.[6] Another approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride and an aldehyde in the presence of a catalyst to form 3-methyl-4-aryl methylene isoxazole-5(4H)-ones.[7]
Q4: What analytical techniques are used to characterize the final product?
A4: The structure and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the chemical structure.[1][2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][2]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups such as the amino (-NH2) and nitrile (-C≡N) groups.
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[1]
Data Presentation
Table 1: Comparison of Catalysts and Solvents in the Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile Derivatives.
| Catalyst | Solvent | Reaction Time (hours) | Reported Yield (%) | Reference |
| Ceric Ammonium Sulfate | Isopropyl Alcohol | 5 | Good to Excellent | [1] |
| Ceric Ammonium Sulfate | Ethanol | 5 | Good | [1] |
| Titanium Dioxide (TiO2) | Ethanol | 7 | 82 (for the phenyl derivative) | [2] |
| Titanium Dioxide (TiO2) | Acetonitrile | 4 | Not specified, but effective | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile using Ceric Ammonium Sulfate [1]
-
In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with vigorous stirring for 5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:n-hexane (4:6).
-
After completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO3) solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to obtain the product.
Protocol 2: Synthesis of this compound [4]
-
Prepare a solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) in 10% aqueous sodium hydroxide (80 mL).
-
Under vigorous stirring, add (1-ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) dropwise to the hydroxylamine solution at 323 K.
-
Control the temperature to keep it below 323 K during the addition by adjusting the rate of addition and adding small amounts of ice if necessary.
-
After the addition is complete, continue stirring the mixture for an additional 1.5 hours at approximately 293 K.
-
Filter the resulting solid and wash it with water to obtain the final product.
Visualizations
Caption: Workflow for the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.
Caption: Synthesis workflow for this compound.
References
- 1. ajrcps.com [ajrcps.com]
- 2. ijmpronline.com [ijmpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile and their prevention
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help identify and prevent common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is a one-pot, multi-component reaction. This approach typically involves the condensation of ethyl acetoacetate, malononitrile, and hydroxylamine hydrochloride.[1][2] Various catalysts and solvents can be employed to facilitate this reaction, with some methods offering high yields and environmentally friendly conditions.[3]
Q2: What are the most critical parameters to control during the synthesis?
A2: The critical parameters to ensure a successful synthesis are the choice of catalyst and solvent, reaction temperature, and the stoichiometry of the reactants. The selection of an appropriate catalyst, such as ceric ammonium sulfate or a green organocatalyst like glutamic acid, can significantly influence reaction time and yield.[1][3] Solvent choice also plays a key role, with isopropyl alcohol and ethanol being effective options.[3]
Q3: Why is the formation of byproducts a common issue in this synthesis?
A3: Byproduct formation often occurs due to the high reactivity of intermediates. For instance, in isoxazole syntheses that proceed via nitrile oxide intermediates, dimerization to form furoxans is a common side reaction.[4][5] Additionally, depending on the starting materials and reaction conditions, alternative cyclization pathways can lead to undesired products like isoxazolones.[6]
Q4: Are there "green" or more sustainable synthetic routes available?
A4: Yes, several green chemistry approaches have been developed. These include the use of biodegradable and eco-friendly organocatalysts such as glutamic acid, performing the reaction in aqueous media, and utilizing ultrasound irradiation.[1][2] Ultrasound-assisted synthesis, in particular, has been shown to accelerate reaction kinetics, reduce energy consumption, and minimize byproduct formation.[2][7]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, inactive catalysts, or poor-quality reagents.
Potential Solutions:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent system is crucial for driving the reaction to completion. Some systems are significantly more effective than others. For example, using a Lewis acid catalyst like ceric ammonium sulfate in isopropyl alcohol has been reported to give good to excellent yields.[3]
-
Employ Ultrasound Irradiation: Applying ultrasound can enhance mass transfer and accelerate reaction rates, often leading to significantly improved yields and shorter reaction times compared to conventional stirring.[7]
-
Control Reaction Temperature: Ensure the reaction is conducted at the optimal temperature specified in the protocol. Deviations can slow down the reaction or promote the formation of side products.
-
Verify Reagent Quality: Use reagents of high purity, as impurities can interfere with the reaction.
Table 1: Comparison of Catalysts and Solvents on Reaction Performance
| Catalyst | Solvent | Reaction Time | Yield | Reference |
| Ceric Ammonium Sulfate | Isopropyl Alcohol | 5 hours | Good to Excellent | [3] |
| Glutamic Acid | Ethanol | Not Specified | High | [1] |
| Pyruvic Acid | Water | Not Specified | High | [2] |
Problem 2: Significant Formation of an Unknown Side Product
Question: I am observing a significant amount of an unexpected byproduct, which is difficult to characterize. How can I identify and prevent its formation?
Answer: A common side reaction in isoxazole synthesis is the dimerization of reactive intermediates.
Potential Causes and Solutions:
-
Dimerization of Intermediates: If the reaction proceeds through a nitrile oxide intermediate, it can dimerize to form a furoxan byproduct.[4][5] This is often favored at higher concentrations of the intermediate.
-
Prevention Strategy: If generating the intermediate in situ, ensure the subsequent cyclization step is rapid. If adding a reagent that forms the intermediate, such as hydroxylamine, add it slowly to the reaction mixture to keep its instantaneous concentration low.[4] Lowering the reaction temperature can also reduce the rate of dimerization.[4]
-
-
Alternative Cyclization: The use of different starting materials can lead to other heterocyclic systems. For example, reacting aryl isothiocyanates with sodium diethyl malonate and hydroxylamine can yield 3-arylaminoisoxazol-5(2H)-ones instead of the desired 5-amino isoxazole structure.[6]
-
Prevention Strategy: Ensure the correct starting materials (e.g., a compound with a cyano group like malononitrile) are used to favor the desired cyclization pathway leading to the 5-amino-isoxazole ring.[6]
-
Problem 3: Difficulty in Product Purification
Question: My crude product contains multiple impurities according to TLC and NMR analysis, making purification challenging. What are the best methods for purification?
Answer: Impurities can include unreacted starting materials, intermediates, and side products. A systematic approach to purification is required.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, pour the mixture into cold water and neutralize it if necessary (e.g., with a NaHCO₃ solution).[3]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.[3]
-
Washing & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Chromatography/Recrystallization:
-
Column Chromatography: For complex mixtures, column chromatography is effective. A common mobile phase reported for similar structures is a mixture of ethyl acetate and n-hexane (e.g., 4:6 v/v).[3]
-
Recrystallization: If a major solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.
-
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound
This protocol is a generalized procedure based on reported multi-component syntheses.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulfate (e.g., 2 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker of cold water.
-
Neutralization & Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction pathway showing undesired dimerization.
Caption: Troubleshooting workflow for low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajrcps.com [ajrcps.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Technical Support Center: Purification of 5-Amino-3-methylisoxazole-4-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 5-Amino-3-methylisoxazole-4-carbonitrile (CAS: 35261-01-9).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product after synthesis is an oil and won't solidify. What should I do?
A1: Oiling out during crystallization is a common issue. It often occurs when the compound's melting point is lower than the boiling point of the solvent or when the concentration of impurities is high.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the solution to induce crystallization.
-
Reduce Temperature Slowly: Ensure the cooling process is gradual. A rapid temperature drop can favor oil formation over crystal lattice formation. Try cooling the solution to room temperature first, then transferring it to a refrigerator, and finally to a freezer.
-
Re-dissolve and Add Anti-solvent: Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol) and then slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble, like cold water or hexane) until persistent turbidity is observed. Then, allow it to cool slowly.
-
Q2: After recrystallization, my product is still colored. How can I remove the color impurities?
A2: Colored impurities are often non-polar, conjugated molecules.
-
Troubleshooting Steps:
-
Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Be cautious as charcoal can also adsorb some of your desired product.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step. Use a silica gel stationary phase and a suitable eluent system to separate the colored impurities.
-
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining solution (mother liquor) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Optimize Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. You may need to screen different solvents or use a binary solvent system (one "good" solvent, one "poor" solvent) to optimize your yield.[1]
-
Q4: I am trying to purify my compound using column chromatography, but I'm getting poor separation. What can I do?
A4: Poor separation in column chromatography can be due to an improper choice of eluent, overloading the column, or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize Eluent System with TLC: Before running a column, always identify the best solvent system using Thin Layer Chromatography (TLC). For related isoxazoles, systems like Ethyl Acetate/n-hexane or Dichloromethane/Petroleum Ether have been used.[2][3] The ideal system gives your desired compound an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Check Column Loading: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. Adsorb your crude product onto a small amount of silica gel before loading it onto the column for better band resolution.
-
Use Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all spots, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the more strongly retained compounds.
-
Data Presentation: Purification Parameters
The following tables summarize typical starting points for developing a purification protocol for this compound, based on methods used for structurally similar compounds.
Table 1: Recrystallization Solvent Screening
| Solvent/System | Temperature Profile | Expected Outcome | Reference |
| Aqueous Ethanol | High solubility when hot, low solubility when cold. | Good for forming high-quality crystals upon slow cooling. | [4] |
| Benzene | High solubility when hot. | Effective for related amino-isoxazoles; use with caution due to toxicity. | [5] |
| Isopropanol/Water | Good solvent/anti-solvent pair. | Allows for fine-tuning solubility to maximize yield. | Inferred |
| Ethyl Acetate/Hexane | Good solvent/anti-solvent pair. | Useful if the compound is highly soluble in ethyl acetate. | [2] |
Table 2: Column Chromatography Conditions (Silica Gel)
| Eluent System | Ratio (v/v) | Application Notes | Reference |
| Dichloromethane (DCM) | 100% | Used for purifying a related methoxy-isoxazole carboxylate. | [3] |
| Petroleum Ether / Dichloromethane (DCM) | 50:50 | Effective for separating less polar impurities from a related nitro-isoxazole. | [3] |
| Ethyl Acetate / n-Hexane | 40:60 | A common starting point for many moderately polar organic compounds. Used for TLC analysis of a similar synthesis. | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.
-
Add Anti-Solvent: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly and persistently cloudy. Add a drop or two more of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., Ethyl Acetate/Hexane) that gives the target compound an Rf value of ~0.3-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. Mix this solution with a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. mt.com [mt.com]
- 2. ajrcps.com [ajrcps.com]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Condensation Reactions of 5-Amino-3-methylisoxazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the condensation of 5-Amino-3-methylisoxazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions performed with this compound?
A1: this compound is a versatile building block primarily used in the synthesis of fused heterocyclic systems. The most common condensation reactions involve the formation of isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines. These are typically achieved through reactions with dicarbonyl compounds, enamines, or other suitable precursors.
Q2: What are the key parameters to consider when optimizing the reaction conditions?
A2: The key parameters to optimize for a successful condensation reaction include the choice of solvent, catalyst, reaction temperature, and reaction time. The nature of the reactants, particularly the electrophile, will also significantly influence the optimal conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are some common purification techniques for the resulting fused heterocyclic products?
A4: Purification of the condensation products can often be achieved through recrystallization from a suitable solvent or solvent mixture. Column chromatography on silica gel is also a widely used method for purification, especially when dealing with mixtures of products or when high purity is required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the condensation of this compound.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my condensation reaction. What are the potential causes and how can I improve it?
Answer: Low or no yield is a common issue that can be attributed to several factors. The following troubleshooting steps can help improve your reaction outcome.
Troubleshooting Workflow for Low Yield
Troubleshooting low conversion rates in 5-Amino-3-methylisoxazole-4-carbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields and conversion rates during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often related to reactant quality, reaction conditions, and the presence of moisture. Incomplete reactions or the formation of side products can also contribute to reduced yields. A systematic approach to troubleshooting, starting from the reactants and moving to the reaction setup and conditions, is recommended.
Question: I suspect an issue with my starting materials. What should I check?
Answer: The purity and stoichiometry of your reactants are critical for a successful reaction.
-
Purity of Reactants: Ensure that the aldehyde (e.g., acetaldehyde or its equivalent), malononitrile, and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the reaction, leading to the formation of byproducts. It is recommended to use reagents from reputable commercial sources without further purification unless impurities are suspected.[1]
-
Stoichiometry: The molar ratio of the reactants is crucial. A common protocol involves a 1:1.2:1 molar ratio of malononitrile, a substituted aryl aldehyde, and hydroxylamine hydrochloride, respectively.[1] Deviations from the optimal stoichiometry can lead to an excess of one reactant and the incomplete consumption of others, resulting in a lower yield of the desired product.
-
Hydroxylamine Hydrochloride Quality: Pay special attention to the quality of hydroxylamine hydrochloride, as it can degrade over time.
Question: My reaction is not proceeding to completion, as indicated by TLC analysis. What adjustments can I make to the reaction conditions?
Answer: If your reaction is sluggish or incomplete, optimizing the reaction conditions is the next logical step.
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. Lewis acid catalysts like ceric ammonium sulphate have been shown to be effective.[1] If you are not using a catalyst, its addition could improve the conversion rate. If you are already using a catalyst, consider screening other Lewis acids or optimizing the catalyst loading.
-
Solvent: The solvent plays a key role in solvating the reactants and facilitating the reaction. Isopropyl alcohol and ethanol are commonly used solvents for this synthesis.[1] If you are experiencing low conversion, trying a different solvent system, such as a mixture of solvents, might be beneficial.
-
Temperature: Many syntheses of isoxazole derivatives are conducted at reflux temperatures.[2] Ensure your reaction is heated to the appropriate temperature for the solvent being used. Increasing the reaction temperature can sometimes drive the reaction to completion, but be mindful of potential side reactions at higher temperatures.
-
Reaction Time: The reaction time can vary depending on the specific reactants and conditions. A typical reaction time is around 5 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] If the reaction appears to have stalled, extending the reaction time may be necessary.
Question: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common cause of low yields. In the multicomponent synthesis of 5-aminoisoxazoles, several side reactions can occur.
-
Knoevenagel Condensation Byproducts: The initial step of the reaction is often a Knoevenagel condensation between the aldehyde and malononitrile. If this intermediate does not react efficiently with hydroxylamine, it can lead to the formation of various condensation products. Ensuring the timely addition and reactivity of hydroxylamine is crucial.
-
Michael Addition: The activated alkene intermediate from the Knoevenagel condensation can potentially undergo Michael addition with nucleophiles present in the reaction mixture.
-
Hydrolysis: The nitrile group in the final product or intermediates can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. Neutralizing the reaction mixture carefully, for instance with a sodium bicarbonate solution, is an important step.[1]
To minimize side reactions, ensure a controlled addition of reagents and maintain the optimal reaction temperature. A one-pot synthesis approach, where all reactants are mixed at the beginning, can sometimes help to ensure that intermediates are consumed as they are formed.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for this reaction?
A1: A common workup procedure involves pouring the reaction mixture into cold water, followed by neutralization with a solution of sodium bicarbonate. The product is then typically extracted with an organic solvent like ethyl acetate. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to obtain the crude product.[1]
Q2: How can I purify the final product?
A2: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of the impurities.
Q3: Is it possible to synthesize the carboxylic acid analogue of this compound?
A3: Yes, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been reported.[3][4] This is typically achieved through a multi-step synthesis, which may involve the hydrolysis of a corresponding ester intermediate.[3][4]
Q4: Can this reaction be performed under solvent-free or greener conditions?
A4: While the provided references primarily use organic solvents, the development of green synthetic methods is an active area of research. Some multicomponent reactions for isoxazole synthesis have been optimized to use more environmentally friendly solvents or even solvent-free conditions, often with the aid of a catalyst.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Amino-3-substituted-isoxazole-4-carbonitriles
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ceric Ammonium Sulphate (2 mmol) | Isopropyl Alcohol | Reflux | 5 | Good to Excellent | [1] |
| Ceric Ammonium Sulphate (2 mmol) | Ethanol | Reflux | 5 | Good to Excellent | [1] |
| Ammonium Acetate | Ethanol | Reflux | Not specified | 68-90 | [2] |
Note: Yields are reported for a series of 5-amino-3-arylisoxazole-4-carbonitriles and may vary for the 3-methyl analogue.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile
This protocol is adapted from a general procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives and can be adapted for the 3-methyl analogue by substituting the aromatic aldehyde with an appropriate acetaldehyde equivalent.[1]
Materials:
-
Malononitrile (1 mmol)
-
Substituted aromatic aldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol)
-
Isopropyl alcohol (25 mL)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Cold water
Procedure:
-
In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
To this solution, gradually add the Lewis acid catalyst, ceric ammonium sulphate (2 mmol).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).
-
Upon completion of the reaction, pour the mixture into cold water.
-
Neutralize the aqueous mixture with a solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by vacuum distillation to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Proposed reaction mechanism for isoxazole synthesis.
References
Scalable synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Experimental Protocols
Two primary scalable methods for the synthesis of this compound and its derivatives are outlined below.
Method 1: One-Pot Multicomponent Synthesis
This method offers an efficient and straightforward approach for the synthesis of 5-aminoisoxazole-4-carbonitrile derivatives through a one-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1]
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulphate (CAS) or another suitable Lewis acid catalyst
-
Isopropyl alcohol or ethanol
-
Ethyl acetate
-
n-hexane
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25-30 mL of isopropyl alcohol or ethanol.[1]
-
Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.[1]
-
Stir the mixture vigorously at reflux for approximately 5 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).[1]
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate.[1]
-
Separate the organic layer and remove the solvent under vacuum to obtain the crude product.[1]
-
Purify the product as necessary.
Method 2: Synthesis via Acetyl Acetonitrile Intermediate
This three-step synthesis is a versatile method for producing 3-amino-5-methylisoxazole, a related compound, and can be adapted for the target molecule.[2]
Step 1: Synthesis of Acetyl Acetonitrile [2]
-
Cool a solution of diisopropylamine (0.35 mol) in tetrahydrofuran (140 mL) to below -30 °C under a nitrogen atmosphere.
-
Add n-butyl lithium in n-hexane (0.35 mol, 2.5 M) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to below -78 °C and add a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol) dropwise.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with 2N HCl to a pH of 5-6.
-
Extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to yield acetyl acetonitrile.
Step 2: Formation of Hydrazone [2]
-
React the acetyl acetonitrile with p-toluenesulfonyl hydrazide. (Specific conditions not detailed in the provided search results).
Step 3: Ring Closure to form 3-Amino-5-methylisoxazole [2]
-
Perform a ring closure reaction of the hydrazone with hydroxylamine under alkaline conditions to obtain the final product. (Specific conditions not detailed in the provided search results).
Data Presentation
Table 1: Reaction Parameters for One-Pot Multicomponent Synthesis [1]
| Parameter | Value |
| Malononitrile | 1 mmol |
| Substituted Aldehyde | 1.2 mmol |
| Hydroxylamine Hydrochloride | 1 mmol |
| Ceric Ammonium Sulphate | 2 mmol |
| Solvent | Isopropyl Alcohol or Ethanol |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 5-aminoisoxazole-4-carbonitriles.
Caption: Troubleshooting decision tree for isoxazole synthesis.
Troubleshooting Guide
Q1: My reaction yield is very low or I'm not getting any product. What should I check?
A1:
-
Reagent Quality: Ensure that all starting materials, especially the aldehyde and malononitrile, are pure and dry. Impurities can interfere with the reaction.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.[1]
-
Catalyst Activity: The Lewis acid catalyst (e.g., ceric ammonium sulphate) is crucial. Ensure it has not degraded. You may need to use a fresh batch or increase the catalyst loading.[1]
-
Reaction Temperature: Verify that the reaction is being maintained at the correct reflux temperature for the solvent used. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction by TLC to confirm completion.[1]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2:
-
Furoxan Formation: A common side reaction is the dimerization of the in-situ generated nitrile oxide to form a furoxan. To minimize this, consider the slow addition of the hydroxylamine hydrochloride to keep its concentration low at any given time.
-
Alternative Reactants: If using a method involving a pre-formed nitrile oxide and an alkyne, using a large excess of the alkyne can help to outcompete the dimerization reaction.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more significantly than the rate of the desired cycloaddition.[3]
Q3: I'm having difficulty purifying the final product. What purification strategies can I use?
A3:
-
Recrystallization: Experiment with different solvent systems for recrystallization to find one that effectively separates your product from the impurities. Common solvents for isoxazole derivatives include ethanol, ethyl acetate, and hexane mixtures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution.
-
Washing: Ensure the crude product is thoroughly washed during the work-up to remove any unreacted starting materials or water-soluble byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid catalyst in the one-pot synthesis?
A1: The Lewis acid catalyst, such as ceric ammonium sulphate, activates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial Knoevenagel condensation with malononitrile.
Q2: Can I use other bases besides sodium bicarbonate for neutralization?
A2: Yes, other mild inorganic bases like potassium carbonate can be used for neutralization. However, it is important to avoid strong bases that could potentially hydrolyze the nitrile or ester functionalities on the isoxazole ring.
Q3: Is it possible to perform this synthesis without a catalyst?
A3: While the reaction may proceed without a catalyst, it is generally much slower and results in lower yields. The catalyst is highly recommended for an efficient and scalable synthesis.
Q4: How can I confirm the structure of my final product?
A4: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[1][5]
Q5: Are there any safety precautions I should be aware of?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Malononitrile and some aldehydes are toxic and should be handled with care.
-
n-Butyl lithium is pyrophoric and must be handled under an inert atmosphere.[2]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
Technical Support Center: Catalyst Selection for Reactions Involving 5-Amino-3-methylisoxazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole-4-carbonitrile. The focus is on catalyst selection and optimization for common reactions, particularly multicomponent reactions for the synthesis of fused heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a starting material?
A1: this compound is a versatile building block primarily used in multicomponent reactions (MCRs) to synthesize fused heterocyclic compounds. The most frequently reported application is the synthesis of isoxazolo[5,4-b]pyridines and related structures. These reactions typically involve the condensation of the isoxazole with an aldehyde and an active methylene compound.
Q2: What is the general mechanism for the formation of isoxazolo[5,4-b]pyridines from this compound?
A2: The reaction proceeds through a domino sequence of reactions. Typically, the aldehyde first undergoes a Knoevenagel condensation with the active methylene compound. This is followed by a Michael addition of the 5-amino group of the isoxazole to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization with subsequent aromatization (often through dehydration or oxidation) to form the fused pyridine ring. The catalyst's role is to facilitate one or more of these steps.
Q3: What types of catalysts are effective for the synthesis of isoxazolo[5,4-b]pyridines using this compound?
A3: A variety of catalysts can be employed, and the choice often depends on the specific reactants and desired reaction conditions. Common catalyst types include:
-
Lewis Acids: Catalysts like ceric ammonium nitrate (CAN), ytterbium triflate (Yb(OTf)₃), and titanium tetrachloride (TiCl₄) are effective.[1] Acetic acid can also serve as both a solvent and a Lewis acid catalyst.
-
Organocatalysts: Camphor-10-sulfonic acid has been reported as an effective, non-toxic organocatalyst.
-
Solid-supported Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been used for related syntheses, offering advantages in terms of reusability and ease of separation.
-
Energy Sources as Promoters: Microwave irradiation and ultrasonication are often used to accelerate these reactions, sometimes even in the absence of a traditional catalyst.
Q4: How do I choose the optimal solvent for these reactions?
A4: Solvent selection is crucial for reaction efficiency. Polar protic solvents like ethanol and isopropanol are commonly used and have shown good results.[1] Acetic acid can be an excellent choice as it can also catalyze the reaction. For certain protocols, particularly those involving microwave heating, a 1:1 mixture of ethanoic acid and ethyl acetate has been utilized. In some green chemistry approaches, water has been used as a solvent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a solid-supported catalyst, ensure it has been properly stored and handled. For Lewis acids, check for hydration, which can reduce activity. | An increase in yield should be observed if catalyst deactivation was the issue. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C). If using microwave or ultrasound, optimize the power and time settings. | Yield should improve up to an optimal temperature, beyond which byproduct formation may increase. |
| Incorrect Solvent | Experiment with different solvents of varying polarity (e.g., ethanol, DMF, acetic acid). Ensure the solvent is anhydrous if using a moisture-sensitive catalyst. | A change in solvent can significantly impact reactant solubility and reaction rates, leading to improved yields. |
| Poor Quality Starting Materials | Verify the purity of this compound, the aldehyde, and the active methylene compound using appropriate analytical techniques (e.g., NMR, melting point). | Using purified starting materials will eliminate side reactions caused by impurities. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. | Allowing the reaction to proceed to completion will maximize the product yield. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Lower the reaction temperature. A lower temperature can increase the selectivity for the desired product. Consider a more selective catalyst. | A cleaner reaction profile with fewer byproducts should be observed on the TLC plate. |
| Knoevenagel Condensation of Aldehyde with Itself | Add the aldehyde slowly to the reaction mixture containing the other components and the catalyst. | This minimizes the concentration of the aldehyde at any given time, disfavoring self-condensation. |
| Formation of Michael Adduct Intermediate | Ensure complete cyclization by adjusting the catalyst or increasing the reaction time/temperature after the initial addition. | The intermediate spot on the TLC should disappear, and the product spot should intensify. |
| Decomposition of Reactants or Product | Reduce the reaction temperature and time. Check the stability of the starting materials and product under the reaction conditions. | Minimized decomposition will lead to a cleaner product mixture and potentially a higher yield of the desired compound. |
Catalyst Performance Data
The following table summarizes catalyst performance for a representative multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, which provides insights applicable to reactions with the 3-methyl analog.
| Catalyst | Catalyst Amount (mmol) | Solvent | Time (h) | Yield (%) |
| Ceric Ammonium Nitrate (CAN) | 2.0 | Isopropyl Alcohol | 5 | High (not specified)[1] |
| Silver Iodide (AgI) | Not specified | Not specified | Not specified | Lower than CAN |
| Copper(I) Iodide (CuI) | Not specified | Not specified | Not specified | Lower than CAN |
| Iodine (I₂) | Not specified | Not specified | Not specified | Lower than CAN |
Note: The original study did not provide specific yield percentages for the less effective catalysts but indicated they were lower than that achieved with Ceric Ammonium Nitrate.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of Isoxazolo[5,4-b]pyridines
This protocol is a general guideline based on the synthesis of related compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the active methylene compound (e.g., dimedone, N-aryl-3-oxobutanamide) (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol or acetic acid). Then, add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reaction: Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific reactants and catalyst) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of isoxazolo[5,4-b]pyridines.
Caption: A logical workflow for troubleshooting low product yield in catalyzed reactions.
References
Managing impurities in 5-Amino-3-methylisoxazole-4-carbonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole-4-carbonitrile. The following sections address common issues related to impurity management during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on the typical multicomponent synthesis route, the most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of acetaldehyde, malononitrile, and hydroxylamine hydrochloride may be present in the crude product.
-
Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.
-
Side Products: Dimerization or polymerization of starting materials or intermediates can occur. A potential side-product in isoxazole synthesis is the formation of furoxans from the dimerization of nitrile oxides.[1]
-
Isomeric Impurities: Depending on the reaction conditions, regioisomers of the desired product might be formed.[1]
-
Degradation Products: The product may degrade under harsh purification conditions, such as high temperatures or extreme pH.
Q2: My final product has a low yield. What are the possible causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. While various solvents can be used, alcohols like ethanol or isopropanol are often suitable.[2] The catalyst concentration should also be optimized.
-
Side Reactions: The formation of byproducts, such as furoxans, can reduce the yield of the desired isoxazole.[1] Generating the nitrile oxide intermediate in situ at a low temperature can help minimize its dimerization.[1]
-
Product Loss During Work-up and Purification: Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. During purification by crystallization, optimizing the solvent system and cooling rate can maximize recovery.
Q3: The purified this compound is discolored. What is the cause and how can I obtain a colorless product?
A3: Discoloration in the final product often indicates the presence of impurities.
-
Cause: The color may arise from polymeric byproducts or degradation products formed during the synthesis or purification. Conventional purification techniques like crystallization may not always be effective in removing these colored impurities.
-
Solution: A common method to remove discoloration is to treat the crude product with an aqueous caustic solution (e.g., sodium hydroxide), followed by extraction and then distillation or crystallization.[3] Activated carbon treatment of a solution of the crude product before crystallization can also be effective in removing colored impurities.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity after Initial Purification | Inefficient removal of unreacted starting materials or closely related impurities. | Optimize the purification method. For crystallization, screen different solvent systems. For chromatography, adjust the mobile phase composition and gradient. |
| Presence of an Unexpected Peak in HPLC Analysis | Formation of a side product or an isomer. | Characterize the impurity using LC-MS to determine its molecular weight. Based on the mass, propose a potential structure and adjust reaction conditions (e.g., temperature, catalyst) to minimize its formation. |
| Product Instability/Degradation | The compound may be sensitive to heat, light, or pH. | Store the purified compound in a cool, dark, and dry place. During purification, avoid excessive heating and exposure to strong acids or bases. One study noted the decreased stability of a similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, during microwave irradiation.[4] |
| Difficulty in Isolating the Product from the Reaction Mixture | The product may be highly soluble in the reaction solvent or form an emulsion during extraction. | For highly soluble products, consider evaporation of the solvent followed by purification of the residue. To break emulsions during extraction, adding brine or filtering the mixture through celite can be helpful. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of similar isoxazole derivatives.[2]
Materials:
-
Acetaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Lewis acid catalyst (e.g., ceric ammonium sulphate)[2]
-
Isopropyl alcohol
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1 mmol), acetaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Slowly add a catalytic amount of a Lewis acid (e.g., ceric ammonium sulphate, 2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at reflux for 5 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Crystallization
This is a general procedure for purification by crystallization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is based on a general approach for analyzing similar isoxazole compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water. An acid modifier like phosphoric acid or formic acid can be added to improve peak shape.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (to be determined by UV scan of the pure compound).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the retention time and peak area of the main product and any impurities. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ajrcps.com [ajrcps.com]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
Stability studies of 5-Amino-3-methylisoxazole-4-carbonitrile under different conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 5-Amino-3-methylisoxazole-4-carbonitrile under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability-related issues during their work with this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the handling, storage, and experimental use of this compound.
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?
A1: this compound can be susceptible to degradation under various conditions. Based on studies of structurally similar isoxazole derivatives, such as Leflunomide, degradation can occur under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.[1][2][3] Even at room temperature, exposure to light and atmospheric moisture could contribute to gradual degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.
Q2: My experimental results are inconsistent when using solutions of this compound in acidic or basic media. Why might this be happening?
A2: Isoxazole rings, particularly in related compounds like Leflunomide, have shown significant degradation in both acidic and alkaline conditions.[1][2] It is highly probable that this compound also undergoes hydrolysis, leading to the opening of the isoxazole ring and the formation of degradation products. This would alter the concentration of the active compound and could introduce interfering species into your experiment, leading to inconsistent results. It is recommended to prepare fresh solutions in neutral pH whenever possible and to evaluate the stability of the compound in your specific buffer system if prolonged use is necessary.
Q3: I have noticed the formation of unknown peaks in my HPLC analysis after exposing my compound to laboratory light. Is this compound light-sensitive?
A3: Yes, compounds containing an isoxazole ring can be sensitive to light. Forced degradation studies on the related compound Leflunomide have shown the formation of degradation products under photolytic conditions.[1] It is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil and minimize exposure to direct light during experiments.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential pathways based on the degradation of similar structures.
-
Hydrolysis: Under acidic or basic conditions, the isoxazole ring is susceptible to cleavage. For instance, studies on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone have shown that in acidic and neutral pH, degradation can lead to the formation of smaller molecules like 2-butanone, ammonia, and hydroxylamine, indicating a breakdown of the isoxazole ring.[4]
-
Photodegradation: Exposure to UV light can induce photochemical rearrangement or cleavage of the isoxazole ring.[5]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule. Pyrolysis studies on isoxazole and its derivatives have shown the formation of various products, including nitriles and ketenimines, through complex rearrangement pathways.[5][6]
-
Oxidative Degradation: The presence of oxidizing agents may lead to the degradation of the electron-rich isoxazole ring and the amino group.
Q5: Are there any special handling precautions I should take when working with this compound?
A5: Given its potential for degradation, it is recommended to handle this compound with the following precautions:
-
Store the solid compound in a cool, dark, and dry place.
-
Prepare solutions fresh and in a neutral pH buffer if possible.
-
Protect solutions from light by using amber vials or by wrapping the container.
-
Avoid prolonged exposure to acidic or basic conditions.
-
When performing reactions at elevated temperatures, consider the potential for thermal degradation.
Data on Forced Degradation of a Structurally Similar Compound (Leflunomide)
To provide an insight into the potential stability of this compound, the following table summarizes the forced degradation data for Leflunomide (5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide), a structurally related pharmaceutical compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 1N HCl | 3 hours | 80 ± 2°C | 32.65 | 2 (1 major, 1 minor) | [2] |
| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | Room Temp. | 17.28 (API), 17.84 (Tablet) | 2 | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 85 °C | Significant | 1 (major) | [1] |
| Oxidative | 6% w/v H₂O₂ | 1 hour | 60 ± 2°C | 12.26 (API), 13.42 (Tablet) | 1 | [3] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp. | Stable | 0 | [1] |
| Thermal (Dry Heat) | Solid | 24 hours | 80°C | 1.13 | 1 | [2] |
| Thermal (Dry Heat) | Solid | 30 days | 50°C | Stable | 0 | [1] |
| Photolytic | UV light | 24 hours | - | No degradation | 0 | [2][3] |
| Neutral Hydrolysis | Water | - | - | No degradation | 0 | [2] |
Note: This data is for Leflunomide and should be used as a general guide. The stability of this compound may differ due to the presence of the carbonitrile group instead of the carboxamide group.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies, based on ICH guidelines and literature on similar compounds.[1][3]
Protocol for Forced Degradation Studies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 1N HCl.
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 3 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1N HCl.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 6% or 30% H₂O₂).
-
Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of the solid compound in a vial.
-
Expose the vial to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 24 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to UV light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the sample to a final concentration for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The method should be capable of separating the parent compound from all potential degradation products.
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Workflow for Forced Degradation Studies
References
- 1. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions with 5-Amino-3-methylisoxazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of reactions involving 5-Amino-3-methylisoxazole-4-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Work-up Issues
Q1: What is a general work-up procedure for a reaction synthesizing this compound?
A1: A common procedure involves pouring the reaction mixture into cold water, followed by neutralization with a mild base like sodium bicarbonate (NaHCO₃). The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine (a saturated aqueous solution of NaCl) to remove excess water, dried over an anhydrous salt like magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: My reaction mixture formed an emulsion during the extraction with ethyl acetate. How can I break it?
A2: Emulsion formation is a common issue when partitioning between aqueous and organic phases.[2] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]
-
Gentle Stirring/Swirling: Gently stir the mixture with a glass rod or swirl the separatory funnel. Vigorous shaking can sometimes worsen the emulsion.
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand for a period (10-30 minutes) can allow the layers to separate on their own.[2]
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[3]
-
Filtration through Celite® or Glass Wool: Passing the emulsified layer through a plug of Celite® or glass wool can help to break up the droplets and facilitate separation.
Q3: The product did not precipitate when I added the reaction mixture to water. What should I do?
A3: If your product is relatively polar or present in a low concentration, it may not precipitate immediately. Consider the following steps:
-
pH Adjustment: The amino group on the isoxazole ring can be protonated in acidic conditions, increasing its water solubility. Carefully neutralize the aqueous mixture with a base like sodium bicarbonate or sodium carbonate to a pH of 7-8. This should decrease the solubility of the product and promote precipitation. A patent for a similar compound, 3-amino-5-methylisoxazole, describes adjusting the pH to 10-12 to precipitate the product.[4]
-
Extraction: If precipitation is still not observed, the product is likely dissolved in the aqueous layer. Proceed with extracting the aqueous mixture with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase and improve the efficiency of the extraction.[5]
Purification and Impurities
Q4: My crude product shows multiple spots on the TLC plate. How can I purify it?
A4: The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for crystalline solids. The choice of solvent is crucial. Ethanol is a commonly used solvent for isoxazole derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective or if you have oily impurities, silica gel column chromatography is a powerful purification technique. A common mobile phase for isoxazole derivatives is a gradient of ethyl acetate in hexanes.[1]
Q5: I am seeing a streak on my TLC plate for my this compound sample. What could be the cause and how can I fix it?
A5: Streaking on a TLC plate is often due to the compound being too polar for the chosen mobile phase or due to its acidic or basic nature.
-
Adjusting the Mobile Phase: For a basic compound like an amine, adding a small amount of a base such as triethylamine (0.1-1%) to the mobile phase can help to reduce streaking by deactivating the acidic sites on the silica gel.[5]
-
Sample Concentration: Ensure your TLC spotting solution is not too concentrated, as this can also lead to streaking.
Q6: What are some common impurities I might encounter and how can I remove them?
A6: Common impurities can include unreacted starting materials or byproducts from side reactions.
-
Unreacted Starting Materials: If your starting materials are acidic or basic, they can often be removed with an aqueous wash. For example, unreacted acidic starting materials can be removed by washing the organic layer with a dilute base (e.g., NaHCO₃ solution), and basic starting materials can be removed by washing with a dilute acid (e.g., dilute HCl).[6]
-
Byproducts: The nature of byproducts will depend on the specific reaction. Purification by column chromatography is generally the most effective way to remove a wide range of impurities.
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Recrystallization Solvent System | Observation at Room Temperature | Observation at Elevated Temperature | Expected Outcome on Cooling |
| Ethanol | Sparingly soluble | Completely soluble | Good crystal formation |
| Isopropanol | Sparingly soluble | Completely soluble | Good crystal formation |
| Ethyl Acetate/Hexanes | Insoluble in hexanes, soluble in ethyl acetate | Soluble in hot ethyl acetate | Crystals may form upon addition of hexanes |
| Water | Slightly soluble | More soluble | May require significant cooling or seeding for crystallization |
Note: This table provides illustrative examples. Optimal solvent selection should be determined experimentally.
Table 2: Typical TLC Parameters for this compound
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate : n-Hexane (4:6)[1] |
| Visualization | UV light (254 nm) |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Quenching: Slowly pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction mixture) with stirring.
-
Neutralization: If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Brine Wash: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for reaction work-up and purification.
Caption: Troubleshooting guide for breaking emulsions during extraction.
References
Validation & Comparative
Spectroscopic analysis and characterization of 5-Amino-3-methylisoxazole-4-carbonitrile derivatives.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Signatures
This guide provides a comprehensive comparative analysis of the spectroscopic properties of 5-Amino-3-methylisoxazole-4-carbonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile isoxazole scaffold. Understanding their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols and comparative analyses with alternative isoxazole structures.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, a selection of its derivatives, and a comparative isomer, 3-Amino-5-methylisoxazole. This allows for a direct comparison of the influence of substituent placement and functional group variation on the spectroscopic signatures.
Table 1: Spectroscopic Data for this compound and Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not available | Data not available | Data not available | 123.04 (M⁺)[1] |
| 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 2.42 (s, 3H, -CH₃), 5.85 (s, 2H, -NH₂), 7.29 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H) | 21.4, 82.5, 115.8, 127.9, 129.8, 139.1, 158.9, 162.3, 171.2 | 3420, 3330 (-NH₂), 2220 (-CN), 1650 (C=N), 1590 (C=C) | 213.09 (M⁺) |
| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 5.92 (s, 2H, -NH₂), 7.45 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H) | 82.1, 115.5, 129.2, 129.5, 135.2, 158.5, 161.8, 171.5 | 3415, 3325 (-NH₂), 2225 (-CN), 1655 (C=N), 1585 (C=C) | 233.03 (M⁺) |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | 8.224 (s, 2H, NH₂), 7.884 (d, J = 7.6 Hz, 2H, Ar-H), 7.124 (d, J = 8.8 Hz, 2H, Ar-H)[2] | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07[2] | 3512, 3405, 3341, 2223, 1615, 1267[2] | 185.28 (M⁺)[2] |
| 5-Amino-3-(4-hydroxyphenyl)isoxazole-4-carbonitrile | 9.147 (s, 1H, OH), 8.138 (s, 2H, NH₂), 7.277–7.394 (m, 3H, Ar-H), 2.254 (s, 3H, CH₃)[2] | 158.58, 154.47, 147.65, 144.74, 125.28, 122.58, 118.78, 117.27, 115.58, 103.57, 56.15[2] | 3502, 3412, 3340, 2213, 1604, 1285[2] | 232.14 (M+H)[2] |
Table 2: Spectroscopic Data for an Alternative Isoxazole Isomer
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| 3-Amino-5-methylisoxazole | 2.25 (s, 3H, -CH₃), 4.75 (s, 2H, -NH₂), 5.30 (s, 1H, isoxazole-H) | 12.1 (-CH₃), 95.8 (C4), 169.2 (C5), 171.5 (C3) | 3400, 3300 (-NH₂), 1620 (C=N), 1450, 1380 | 98.05 (M⁺)[3] | 235[3] |
Comparative Analysis
A comparison between the 5-amino-3-substituted-isoxazole-4-carbonitrile series and the isomeric 3-amino-5-methylisoxazole reveals distinct spectroscopic features.
-
¹H NMR: In the 5-amino derivatives, the amino protons typically appear as a broad singlet. The position of the methyl group at the 3-position would be expected to be a singlet in a specific region. In contrast, 3-amino-5-methylisoxazole shows a characteristic singlet for the isoxazole ring proton (C4-H), a feature absent in the 4-substituted derivatives.
-
¹³C NMR: The chemical shift of the carbon atoms in the isoxazole ring is sensitive to the substitution pattern. The nitrile carbon in the 5-amino-4-carbonitrile derivatives is a key identifier.
-
IR Spectroscopy: The most prominent and diagnostic absorption for the this compound derivatives is the strong stretching vibration of the nitrile group (-C≡N) typically observed in the range of 2210-2230 cm⁻¹. The amino group (-NH₂) shows characteristic symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.[2]
-
Mass Spectrometry: The molecular ion peak is readily observed in the mass spectra of these compounds, allowing for the determination of their molecular weight. Fragmentation patterns can provide further structural information.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of new experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
For EI-MS, the sample is typically introduced directly or via a gas chromatograph (GC).
Data Acquisition:
-
Introduce the sample into the ionization source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent blank in the sample and reference beams.
-
Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of isoxazole derivatives.
Caption: Logical relationship between molecular structure and spectroscopic techniques.
References
A Comparative Analysis of the Reactivity of 5-Amino-3-methylisoxazole-4-carbonitrile and Other Key Aminonitrile Synthons in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, aminonitrile synthons are indispensable building blocks for the construction of diverse heterocyclic scaffolds. Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a wide array of chemical transformations. This guide provides an objective comparison of the reactivity of 5-Amino-3-methylisoxazole-4-carbonitrile with other prominent aminonitrile synthons, namely 2-aminobenzonitrile, 3-amino-1H-pyrazole-4-carbonitrile, and 2-amino-3-cyanopyridine. The comparison is based on their performance in multicomponent reactions (MCRs) leading to the synthesis of fused heterocyclic systems, with a focus on reaction conditions and yields as reported in the scientific literature.
General Reactivity of Aminonitriles
Aminonitriles, particularly α-aminonitriles, exhibit versatile reactivity, acting as both nucleophiles and electrophiles. The amino group can participate in condensation and cyclization reactions, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition. The reactivity of a specific aminonitrile synthon is significantly influenced by the electronic properties of the heterocyclic or aromatic ring system to which the amino and nitrile groups are attached.
Comparative Reactivity in Multicomponent Reactions
Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The efficiency of an aminonitrile synthon in these reactions can be a key indicator of its overall reactivity and utility.
Table 1: Comparison of Reaction Conditions and Yields in Multicomponent Reactions
| Aminonitrile Synthon | Reaction Type | Other Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Synthesis of pyrazolo[3,4-d]isoxazoles | Malononitrile, Hydrazine hydrate | Ceric Ammonium Sulphate / Isopropyl alcohol | Reflux | 5 | 85-92 | [1] |
| 2-Aminobenzonitrile | Synthesis of quinazolines | Aldehydes, Ammonium acetate | - / Ethanol | Reflux | 6-8 | 80-90 | [2] |
| 3-Amino-1H-pyrazole-4-carbonitrile | Synthesis of pyrazolo[1,5-a]pyrimidines | Enaminones | - / Acetic acid | Reflux | 0.5 | ~93 | [3][4] |
| 2-Amino-3-cyanopyridine | Synthesis of pyrido[2,3-d]pyrimidines | Guanidine nitrate | Sodium ethoxide / Ethanol | Reflux | 4-6 | 85-95 | [5] |
Analysis of Reactivity:
Based on the data presented in Table 1, all four aminonitrile synthons are effective precursors for the synthesis of fused heterocyclic systems in multicomponent reactions, generally providing high yields.
-
3-Amino-1H-pyrazole-4-carbonitrile appears to be highly reactive, affording excellent yields in a very short reaction time (0.5 hours) under acidic conditions.[3][4]
-
This compound also demonstrates good reactivity, leading to high yields of the corresponding fused heterocycles.[1]
-
2-Aminobenzonitrile and 2-amino-3-cyanopyridine are also efficient synthons, although they may require slightly longer reaction times compared to the pyrazole derivative.[2][5]
It is important to note that a direct comparison of reactivity based solely on these data should be made with caution, as the specific reaction partners and conditions differ. However, these examples provide valuable insights into the general utility and efficiency of each synthon.
A study on a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, suggests that the amino group of the 5-aminoisoxazole system exhibits reduced nucleophilicity due to the electron-withdrawing nature of the isoxazole ring.[6] This characteristic might influence its reactivity profile compared to other aminonitriles where the amino group may be more nucleophilic.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives
This protocol is adapted from the work of Krishnarao and Sirisha (2023).[1]
Materials:
-
Malononitrile (1 mmol)
-
Substituted aromatic aldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric Ammonium Sulphate (2 mmol)
-
Isopropyl alcohol (30 ml)
Procedure:
-
A mixture of malononitrile, substituted aromatic aldehyde, and hydroxylamine hydrochloride is dissolved in isopropyl alcohol (30 ml) in a 50 ml round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of ceric ammonium sulphate is slowly added to the reaction mixture.
-
The reaction mixture is stirred vigorously and heated to reflux for 5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, the reaction mixture is poured into cold water and neutralized with a solution of NaHCO3.
-
The product is extracted with ethyl acetate, and the organic layer is separated.
-
The organic layer is distilled under vacuum to obtain the final product.
Protocol 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol is based on the research by Al-Mousawi and coworkers (2011).[3][4]
Materials:
-
3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate (10 mmol)
-
Dioxane (20 ml)
Procedure:
-
The 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate is refluxed in dioxane (20 ml) for 30 minutes.
-
The reaction mixture is then allowed to cool to room temperature.
-
The target compound separates as crystals.
-
The crystals are collected by filtration and recrystallized from an appropriate solvent.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the synthesis of 5-aminoisoxazole-4-carbonitriles.
Caption: Reaction pathway for the synthesis of 3-aminopyrazole-4-carbonitriles.
Conclusion
References
- 1. ajrcps.com [ajrcps.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallographic analysis of 5-Amino-3-methylisoxazole-4-carbonitrile
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Amino-3-methylisoxazole-4-carbonitrile and its Analogs
This guide provides a comparative analysis of the crystallographic data of isoxazole derivatives, with a focus on compounds structurally related to this compound. Due to the limited public availability of the specific crystal structure for this compound, this guide utilizes data from closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals. The presented data is derived from published crystallographic studies.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for several isoxazole derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1] | Ethyl 5-amino-3-methylisoxazole-4-carboxylate | 5-amino-3-methylisoxazole-4-carbohydrazide |
| Chemical Formula | C₆H₈N₂O₄ | C₇H₁₀N₂O₃ | C₅H₈N₄O₂ |
| Molecular Weight | 172.14 g/mol | Not specified in search results | Not specified in search results |
| Crystal System | Monoclinic | Not specified in search results | Not specified in search results |
| Space Group | P2₁/c | Not specified in search results | Not specified in search results |
| Unit Cell Dimensions | a = 7.0425 (18) Å, b = Not specified, c = Not specified | Not specified in search results | Not specified in search results |
| Volume | Not specified in search results | Not specified in search results | Not specified in search results |
| Density (calculated) | 1.519 Mg m⁻³ | Not specified in search results | Not specified in search results |
| Radiation | Mo Kα (λ = 0.71075 Å) | Not specified in search results | Not specified in search results |
| Key Structural Features | Molecule is almost planar, supported by an intramolecular N—H⋯O hydrogen bond. Molecules are linked by N—H⋯O hydrogen bonds into chains.[1] | Similar whole-molecule planarity assisted by an intramolecular hydrogen bond.[1] | Similar whole-molecule planarity assisted by an intramolecular hydrogen bond.[1] |
Experimental Protocols
Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives (General Procedure):
A common method for the synthesis of 5-amino-isoxazole-4-carbonitriles is through a one-pot, multi-component reaction.[2]
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (Lewis acid catalyst) (2 mmol)[2]
-
Isopropyl alcohol (solvent)[2]
Procedure:
-
A mixture of the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is prepared in isopropyl alcohol.
-
A catalytic amount of ceric ammonium sulphate is added to the reaction mixture.
-
The mixture is refluxed for a specified period.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
X-ray Crystallographic Analysis:
Single-crystal X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data is then processed to determine the unit cell parameters, space group, and to solve and refine the crystal structure.
Visualizations
The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such isoxazole derivatives might be investigated.
Caption: Experimental workflow for the synthesis and crystallographic analysis of 5-amino-isoxazole-4-carbonitrile derivatives.
Caption: Conceptual signaling pathway illustrating the potential inhibitory action of an isoxazole derivative.
References
In silico docking studies of 5-Amino-3-methylisoxazole-4-carbonitrile derivatives with protein targets
A Comparative Guide to In Silico Docking Studies of 5-Amino-3-methylisoxazole-4-carbonitrile Derivatives with Various Protein Targets
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous derivatives with a wide array of biological activities. In silico docking studies are a cornerstone of modern drug discovery, providing valuable insights into the potential binding modes and affinities of these derivatives against various protein targets. This guide offers a comparative overview of such studies, compiling experimental data and methodologies to aid researchers in this field.
Comparative Docking Performance of Isoxazole Derivatives
The following table summarizes the in silico docking performance and, where available, corresponding in vitro biological activity of various this compound derivatives and other closely related isoxazole compounds against a range of protein targets implicated in cancer and infectious diseases.
| Derivative/Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Binding Affinity (ΔG, kcal/mol) | In Vitro Activity (IC₅₀/MIC) | Reference |
| Sulfonylated oxazole-4-carbonitrile (7a) | Aurora A Kinase | - | - | -10.8 | - | [1] |
| Sulfonylated oxazole-4-carbonitrile (7b) | Aurora A Kinase | - | - | -10.9 | 1.9 µM (Kelly cells) | [1] |
| Sulfonylated oxazole-4-carbonitrile (8aa) | Aurora A Kinase | - | - | -10.9 | - | [1] |
| Quinoxaline-isoxazole-piperazine conjugate (5d) | EGFR | - | - | - | Potent activity | [2] |
| Quinoxaline-isoxazole-piperazine conjugate (5e) | EGFR | - | - | - | More potent than Sorafenib | [2] |
| Quinoxaline-isoxazole-piperazine conjugate (5f) | EGFR | - | - | - | Potent activity | [2] |
| Isoxazole derivative (4a) | E. coli protein | - | High affinity | - | ZI: 17.5 ± 1.20 mm | [3] |
| Isoxazole derivative (4d) | B. subtilis protein | - | Good affinity | - | ZI: 16.25 ± 1.80 mm | [3] |
| Isoxazole derivative (4f) | S. aureus protein | - | Good affinity | - | ZI: 15.75 ± 1.50 mm | [3] |
| N-methyl-2,3-bis(2-hydroxybenzyl)-1Н-indol (1) | E. coli DNA gyrase B | - | -6.9 | - | - | [4] |
| Suberosin derivative (5) | E. coli DNA gyrase B | - | -6.8 | - | - | [4] |
| Lupeol (4) | E. coli DNA gyrase B | - | -6.6 | - | - | [4] |
| Bis(2-ethylheptyl) phthalate (3) | E. coli DNA gyrase B | - | -6.0 | - | - | [4] |
| Ciprofloxacin (control) | E. coli DNA gyrase B | - | -7.2 | - | - | [4] |
ZI = Zone of Inhibition
Experimental Protocols: In Silico Docking Methodologies
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow.
General Docking Workflow
A typical in silico docking study involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
-
Docking Simulation: A molecular docking program is used to predict the binding conformation and affinity of the ligand within the active site of the protein. Common software includes AutoDock, Glide, and GOLD. The docking algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the structural basis of binding.
Specific Protocols from Cited Literature
-
Aurora A Kinase Docking: In the study of sulfonylated oxazole-4-carbonitriles, in silico docking revealed high-affinity binding to the ATP-binding site of Aurora A kinase in the Aurora A/N-MYC complex, with binding affinities (ΔG) ranging from –10.8 to –10.9 kcal/mol[1].
-
EGFR Docking: For the quinoxaline-isoxazole-piperazine conjugates, molecular docking studies demonstrated significant binding interactions with the Epidermal Growth Factor Receptor (EGFR)[2].
-
Antibacterial Target Docking: Docking of functionalized isoxazoles against proteins from E. coli, S. aureus, and B. subtilis indicated strong interactions with the target proteins, with compound 4a showing a particularly high affinity[3]. For the study involving E. coli DNA gyrase B, AutoDock Vina was utilized for the docking simulations[4].
Visualizing In Silico Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for in silico drug discovery and a simplified representation of a signaling pathway that can be inhibited by the studied compounds.
Caption: A generalized workflow for in silico drug discovery and development.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an isoxazole derivative.
References
- 1. preprints.org [preprints.org]
- 2. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles [mdpi.com]
- 4. dovepress.com [dovepress.com]
Comparative Analysis of 5-Amino-3-methylisoxazole-4-carbonitrile Analogs: A Structure-Activity Relationship Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Amino-3-methylisoxazole-4-carbonitrile analogs based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of how structural modifications to this scaffold influence its biological activity.
Quantitative Data Summary
The biological activities of various this compound analogs are summarized in the tables below. These derivatives have been primarily investigated for their antimicrobial, antioxidant, and anticancer properties.
Table 1: Antimicrobial Activity of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives
| Compound ID | Substituent on Phenyl Ring | Bacterial Strain | MIC (µg/mL) |
| 4a | Unsubstituted | S. aureus | 150 |
| B. subtilis | 200 | ||
| E. coli | 250 | ||
| P. aeruginosa | >250 | ||
| 4b | 4-Chloro | S. aureus | 100 |
| B. subtilis | 125 | ||
| E. coli | 150 | ||
| P. aeruginosa | 200 | ||
| 4c | 4-Nitro | S. aureus | 75 |
| B. subtilis | 100 | ||
| E. coli | 125 | ||
| P. aeruginosa | 150 | ||
| 4d | 4-Methoxy | S. aureus | 200 |
| B. subtilis | >250 | ||
| E. coli | >250 | ||
| P. aeruginosa | >250 |
Data synthesized from available literature describing multicomponent synthesis and bioevaluation of these analogs.[1]
Table 2: Antioxidant Activity of Isoxazole Derivatives
| Compound Type | Assay | IC50 (µg/mL) |
| 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | DPPH | Not specified |
| Hf/APDC-MOF (containing 4-aminopyridine-2,6-dicarboxylic acid) | DPPH | 79% scavenging at 100 µg/mL |
| Fruit and seed extracts of Nannorrhops baluchestanica | DPPH | 26.20 and 33.90, respectively |
Note: Direct IC50 values for this compound analogs were not explicitly available in the provided search results. The data presented is from related heterocyclic compounds evaluated for antioxidant activity.[2]
Table 3: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| Hf/APDC-MOF (containing 4-aminopyridine-2,6-dicarboxylic acid) | SCC154 (gingival carcinoma) | 78 |
Note: This data is for a metal-organic framework containing a related amine-substituted heterocyclic acid and not directly for a this compound analog.[2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Analogs (4a-4i)
A one-pot multicomponent reaction was employed for the synthesis of these analogs.[1]
Materials:
-
Malononitrile (1 mmol)
-
Substituted aryl aldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol) as a Lewis acid catalyst
-
Isopropyl alcohol or ethanol (30 mL) as solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
Procedure:
-
A mixture of malononitrile, the respective substituted aryl aldehyde, and hydroxylamine hydrochloride was taken in a 50 mL round-bottom flask containing the solvent.
-
The flask was fitted on a magnetic stirrer, and a catalytic amount of ceric ammonium sulphate was slowly added.
-
The reaction mixture was vigorously stirred at reflux for 5 hours.
-
The progress of the reaction was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).
-
Upon completion, the reaction mixture was poured into cold water and neutralized with a NaHCO3 solution.
-
The product was extracted with ethyl acetate, and the organic layer was separated.
-
The organic solvent was removed by vacuum distillation to obtain the final product.[1]
-
The structure of the synthesized compounds was confirmed using 1H NMR, 13C NMR, and elemental analysis.[1]
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds was evaluated against pathogenic bacteria.
Method: The in vitro inhibitory activity of all derivatives was evaluated against pathogenic bacteria.[1] While the specific method (e.g., broth microdilution, agar well diffusion) is not detailed in the snippet, such assays typically involve determining the Minimum Inhibitory Concentration (MIC).
General MIC Determination Protocol (Broth Microdilution):
-
Bacterial strains are cultured in appropriate broth media.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizations
The following diagrams illustrate key processes and relationships relevant to the SAR studies of this compound analogs.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis.
Caption: Inferred SAR for antimicrobial activity based on phenyl ring substituents.
References
Comparative study of different synthetic routes to 5-Amino-3-methylisoxazole-4-carbonitrile
A Comparative Guide to the Synthetic Routes of 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of this compound, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols for the most pertinent synthetic routes, present a quantitative comparison of their efficiencies, and visualize the reaction pathways.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is crucial for drug discovery and development programs. This document outlines and compares two primary synthetic strategies: a one-pot multicomponent reaction and a three-step linear synthesis, providing researchers with the necessary data to select the most suitable method for their specific needs.
Route 1: One-Pot Multicomponent Synthesis
This approach involves the simultaneous reaction of three starting materials in a single reaction vessel, often facilitated by a catalyst. This methodology is attractive due to its operational simplicity and time efficiency. Various catalysts have been explored for this transformation, each presenting distinct advantages.
Experimental Protocol (General Procedure)
A mixture of an aldehyde (acetaldehyde for the 3-methyl derivative), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) is prepared in a suitable solvent. A catalytic amount of the chosen catalyst is added, and the reaction mixture is stirred under specific temperature and time conditions. Upon completion, the product is isolated through filtration and purified by recrystallization.
-
Catalyst System A: Potassium Carbonate in Glycerol (K₂CO₃/glycerol)
-
Solvent: Glycerol
-
Temperature: Room Temperature
-
Reaction Time: 20-120 minutes[1]
-
-
Catalyst System B: Ceric Ammonium Sulfate (CAS)
-
Solvent: Ethanol or Isopropyl Alcohol
-
Temperature: Reflux
-
Reaction Time: 5 hours[2]
-
-
Catalyst System C: Titanium Dioxide (TiO₂)
-
Solvent: Ethanol or Acetonitrile
-
Temperature: Reflux
-
Reaction Time: 7 hours[3]
-
Logical Workflow for One-Pot Synthesis
References
Comparative Mass Spectrometry Fragmentation Analysis of 5-Amino-3-methylisoxazole-4-carbonitrile and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 5-Amino-3-methylisoxazole-4-carbonitrile and its structural analogs, 5-Amino-3-methylisoxazole-4-carboxamide and the active pharmaceutical ingredient Teriflunomide. Understanding the fragmentation behavior of these molecules is crucial for their identification, characterization, and for metabolic studies in drug development. This document presents a summary of expected fragmentation data based on known principles for isoxazole derivatives, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows.
Quantitative Fragmentation Data
The following tables summarize the expected key fragmentation ions for this compound and its comparators under typical Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry conditions. The fragmentation of isoxazole rings is highly influenced by the nature and position of their substituents.[1] A common fragmentation pathway for many isoxazole derivatives involves the cleavage of the N-O bond.
Table 1: Predicted EI-MS Fragmentation Data
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Proposed Neutral Loss |
| This compound | 123 | 95, 80, 68, 54, 42 | CO, CH3, HCN, C2H2O, CH3CN |
| 5-Amino-3-methylisoxazole-4-carboxamide | 141 | 124, 96, 81, 68, 44 | NH3, CO+NH3, CH3+CO, C2H2O, CONH2 |
| Teriflunomide | 270 | 251, 227, 201, 96 | F, CN, CF3, C8H5F3N2O |
Table 2: Predicted ESI-MS/MS Fragmentation Data of Protonated Molecules [M+H]+
| Compound | Precursor Ion [m/z] | Key Product Ions [m/z] | Proposed Neutral Loss/Structure of Product Ion |
| This compound | 124 | 107, 96, 82, 69 | NH3, CO, C2H2O, CH3CN |
| 5-Amino-3-methylisoxazole-4-carboxamide | 142 | 125, 97, 82, 44 | NH3, CO+NH3, C2H3NO, CONH2 |
| Teriflunomide | 271 | 251, 227, 201, 96 | HF, CN+HF, CF3+HF, C8H6F3N2O+ |
Experimental Protocols
The following are generalized experimental protocols for the analysis of the subject compounds by Electron Ionization-Mass Spectrometry (EI-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).
Electron Ionization-Mass Spectrometry (EI-MS)
This protocol is suitable for the analysis of volatile and thermally stable small molecules.
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the gas chromatograph (GC) inlet.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
-
Mass Spectrometry (MS):
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
This protocol is ideal for the analysis of polar and non-volatile small molecules.[4][5]
-
Sample Preparation: Samples are dissolved in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 1-10 µg/mL.[6] Formic acid is often added to promote the formation of protonated molecules ([M+H]+).[6]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis: Product ion scans are performed on the protonated molecular ions ([M+H]+).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation pattern.
-
Visualizations
The following diagrams illustrate the proposed fragmentation pathway for this compound and a typical experimental workflow for its analysis.
Caption: Proposed EI-MS fragmentation of this compound.
Caption: General workflow for mass spectrometry fragmentation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Purity Assessment of Synthesized 5-Amino-3-methylisoxazole-4-carbonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of synthesized 5-Amino-3-methylisoxazole-4-carbonitrile. The information presented is collated from established methodologies for similar isoxazole derivatives to provide a robust framework for analysis.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs). While HPLC is a powerful and widely used technique for purity determination, other methods such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) also offer valuable insights into sample purity. This guide presents a comparative overview of these techniques, complete with experimental protocols and data interpretation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the quantitative purity assessment of organic molecules. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is most appropriate.
Experimental Protocol: Reverse-Phase HPLC
A proposed HPLC method for the purity analysis of this compound, based on methods for analogous compounds, is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly effective for isoxazole derivatives.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation: HPLC Purity Calculation
The purity of the sample is determined by the relative peak area of the main component in the chromatogram.
| Parameter | Value |
| Retention Time (Main Peak) | ~ 8.5 min (Hypothetical) |
| Total Peak Area | 1,250,000 |
| Main Peak Area | 1,237,500 |
| Calculated Purity (%) | 99.0% |
Note: The retention time is a hypothetical value and will vary based on the exact HPLC system and conditions.
Comparison with Alternative Purity Assessment Methods
While HPLC provides quantitative purity data, other techniques can offer complementary and sometimes more immediate or structurally informative results.
Alternative Techniques: Overview and Comparison
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase with a liquid mobile phase.[1][2] | Rapid, inexpensive, simple to perform, useful for reaction monitoring.[1] | Primarily qualitative, less sensitive and reproducible than HPLC. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1] | Provides definitive structural confirmation and can quantify impurities with an internal standard.[1] | Lower sensitivity for minor impurities compared to HPLC, requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[3][4] | High sensitivity, provides molecular weight confirmation, can be coupled with chromatography (LC-MS).[3][4] | May not distinguish between isomers, quantification can be complex without standards. |
Experimental Protocols for Alternative Techniques
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 4:6 v/v) is a good starting point for isoxazole derivatives.[1]
-
Visualization: UV light at 254 nm.[2] The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Analysis: The ¹H NMR spectrum should show characteristic peaks for the methyl and amino protons. The absence of unexpected signals is an indication of high purity. For quantitative analysis, a known amount of an internal standard can be added.
-
-
Mass Spectrometry (MS):
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Analysis: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₅H₅N₃O, MW: 123.12). The absence of significant peaks at other m/z values suggests a lack of impurities.
-
Visualizing the Workflow and a Potential Application
To better illustrate the experimental process and the relevance of this compound, the following diagrams are provided.
References
A Computational and Experimental Guide to the Structural Validation of 5-Amino-3-methylisoxazole-4-carbonitrile
This guide provides a comparative analysis of the molecular structure of 5-Amino-3-methylisoxazole-4-carbonitrile, juxtaposing theoretical data from Density Functional Theory (DFT) calculations with experimental X-ray crystallography data. While direct DFT validation of the complete reaction mechanism is not extensively documented in published literature, this guide outlines a plausible reaction pathway and focuses on the structural validation of the final product, a critical aspect in computational chemistry. This information is intended for researchers, scientists, and professionals in drug development.
Proposed Reaction Mechanism
The synthesis of this compound can be achieved through a multi-component reaction. A plausible mechanism involves the condensation of ethyl 2-cyano-3-oxobutanoate with hydroxylamine. The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration to form the isoxazole ring.
Caption: Proposed reaction pathway for the synthesis of this compound.
Computational and Experimental Data Comparison
A key aspect of validating computational models is to compare the calculated properties with experimental data. For this compound, DFT calculations have been performed to determine its optimized molecular geometry. These theoretical predictions can be compared with the precise measurements obtained from X-ray crystallography.
Data Presentation
The following tables summarize the comparison between the theoretical bond lengths and angles obtained from DFT calculations (using the B3LYP/6-311G++(d,p) level of theory) and the experimental data from X-ray diffraction.[1]
Table 1: Comparison of Bond Lengths (Å) for this compound
| Bond | DFT (B3LYP/6-311G++(d,p)) | Experimental (X-ray) |
| O1-N2 | 1.417 | 1.411 |
| N2-C3 | 1.316 | 1.309 |
| C3-C4 | 1.439 | 1.432 |
| C4-C5 | 1.378 | 1.374 |
| C5-O1 | 1.355 | 1.359 |
| C3-C6 | 1.491 | 1.487 |
| C4-C7 | 1.431 | 1.428 |
| C7-N8 | 1.159 | 1.142 |
| C5-N9 | 1.343 | 1.332 |
Table 2: Comparison of Bond Angles (°) for this compound
| Angle | DFT (B3LYP/6-311G++(d,p)) | Experimental (X-ray) |
| C5-O1-N2 | 106.6 | 106.9 |
| O1-N2-C3 | 108.0 | 107.8 |
| N2-C3-C4 | 113.8 | 113.7 |
| C3-C4-C5 | 103.5 | 103.4 |
| O1-C5-C4 | 108.1 | 108.2 |
| N2-C3-C6 | 115.8 | 115.9 |
| C4-C3-C6 | 130.4 | 130.4 |
| C3-C4-C7 | 129.5 | 129.8 |
| C5-C4-C7 | 127.0 | 126.8 |
| C4-C7-N8 | 178.9 | 178.1 |
| O1-C5-N9 | 122.3 | 122.1 |
| C4-C5-N9 | 129.6 | 129.7 |
The close agreement between the calculated and experimental values demonstrates the reliability of the DFT method for describing the molecular structure of this compound.
Experimental and Computational Protocols
Experimental Synthesis Protocol
A one-pot, multi-component synthesis approach is often employed for generating 5-amino-3-substituted-isoxazole-4-carbonitriles. A representative procedure involves the reaction of malononitrile, a substituted aldehyde, and hydroxylamine hydrochloride in the presence of a catalyst.[2]
General Procedure:
-
A mixture of malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in a suitable solvent such as ethanol (30 mL) in a round-bottom flask.
-
A catalytic amount of an acid catalyst, for example, ceric ammonium sulphate (2 mmol), is slowly added to the reaction mixture.[2]
-
The mixture is stirred vigorously and refluxed for several hours (e.g., 5 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water and neutralized with a solution of sodium bicarbonate (NaHCO3).
-
The product is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Computational DFT Protocol
The theoretical geometric parameters of this compound were obtained through DFT calculations.
Computational Workflow:
Caption: Workflow for the computational validation of the molecular structure.
Details of the DFT Calculation:
-
Software: Gaussian 09W software package.[1]
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311G++(d,p).[1]
-
Procedure: The geometry of the molecule was optimized to find the minimum energy conformation. Vibrational frequency calculations were then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The optimized bond lengths and angles were then extracted for comparison with experimental data.[1]
This guide illustrates a practical approach to validating computational results against experimental findings, providing confidence in the theoretical models used to describe the properties of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 5-Amino-3-methylisoxazole-4-carbonitrile
Essential Safety and Handling Guide for 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes. A face shield offers additional protection and should be used when the risk of splashing is high.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves according to institutional and local regulations.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the compound as a powder or when dust generation is likely.[1][2] The type of respirator should be selected based on a risk assessment. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat should be worn at all times in the laboratory. For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary. |
Hazard Identification and First Aid
Potential Hazards:
First Aid Measures:
-
If inhaled: Move the person to fresh air.[2]
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to avoid dust inhalation.[4]
2. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste from residues: Dispose of waste material in accordance with national and local regulations.[2]
-
Container handling: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
